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  • Product: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone
  • CAS: 898781-68-5

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture and Applied Physicochemical Profiling of 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone

Executive Summary 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is an advanced, multifunctional heterocyclic organic compound[1],[2]. Characterized by its dual sulfur-containing moieties—a thiometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is an advanced, multifunctional heterocyclic organic compound[1],[2]. Characterized by its dual sulfur-containing moieties—a thiomethyl group and a thiomorpholinomethyl ring—anchored to a benzophenone core, this molecule bridges the gap between high-performance photochemistry and medicinal chemistry. This technical guide provides a comprehensive breakdown of its structural mechanics, validated physicochemical properties, and causality-driven experimental workflows for synthesis and application.

Chemical Architecture & Physicochemical Profiling

The structural uniqueness of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone lies in its strategic functionalization, which dictates its behavior in both biological and photochemical environments:

  • Benzophenone Core: Acts as the primary chromophore and pharmacophore scaffold. In photochemical systems, benzophenones are classic Type II photoinitiators[3].

  • 4'-Thiomethyl Group (-SCH₃): The electron-donating nature of the sulfur atom induces a bathochromic shift (red-shift) in the UV absorption spectrum, allowing for superior light harvesting at longer wavelengths. It also significantly increases the lipophilicity of the molecule.

  • 2-Thiomorpholinomethyl Group: Thiomorpholine is a six-membered saturated ring containing nitrogen and sulfur. The basic nitrogen acts as an intrinsic hydrogen donor (co-initiator) for photochemical reactions, while the sulfur enhances heavy-atom effects, promoting rapid intersystem crossing (ISC). In pharmaceutical contexts, thiomorpholine derivatives are heavily investigated for their neuroactive and antimicrobial properties[4].

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of the compound[2],[5].

PropertyValue
IUPAC Name (4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
CAS Registry Number 898781-68-5
Molecular Formula C₁₉H₂₁NOS₂
Molecular Weight 343.51 g/mol
Density 1.24 g/cm³
Standard Purity ≥ 96.0%

Mechanistic Pathways

Photochemical Type II Initiation (Hydrogen Abstraction)

Unlike Type I photoinitiators that undergo unimolecular cleavage, benzophenone derivatives require a co-initiator (typically a tertiary amine) to generate reactive radicals[3]. The inclusion of the thiomorpholine ring creates a highly efficient "built-in" intramolecular co-initiator system.

Upon UV irradiation, the benzophenone core transitions to a singlet excited state ( S1​ ), followed by rapid intersystem crossing (ISC) to the triplet state ( T1​ ). The nitrogen atom in the adjacent thiomorpholine ring donates an electron to the excited carbonyl, forming an exciplex. Subsequent proton transfer yields a highly reactive α -amino alkyl radical and a stabilized ketyl radical, which initiate polymerization.

Photoinitiation S0 Ground State (S0) Benzophenone Core S1 Singlet Excited State (S1) Absorption of UV Light S0->S1 hν (UV) T1 Triplet Excited State (T1) Rapid ISC S1->T1 Intersystem Crossing Exciplex Exciplex Formation Interaction with Thiomorpholine N T1->Exciplex Intramolecular Electron Transfer Radicals Radical Generation Ketyl & Amino Alkyl Radicals Exciplex->Radicals Proton Abstraction

Fig 1: Type II photoinitiation mechanism of thiomorpholinomethyl benzophenone via H-abstraction.

Pharmacological Potential

In drug development, the benzophenone scaffold is a privileged structure used in the synthesis of various active pharmaceutical ingredients (APIs)[4]. The addition of the thiomorpholine ring provides a basic nitrogen that can be protonated at physiological pH, enhancing aqueous solubility and target binding (e.g., GPCRs or kinase active sites). The thiomethyl group provides a metabolic soft spot or a lipophilic anchor for deep hydrophobic pocket integration.

Experimental Protocols: Synthesis & Validation

Causality-Driven Synthesis Workflow

The synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone requires a highly controlled, three-step sequence to prevent cross-reactivity between the sulfur moieties and ensure high regioselectivity.

Step 1: Friedel-Crafts Acylation

  • Objective: Construct the benzophenone core.

  • Protocol: React 2-methylbenzoyl chloride with thioanisole in anhydrous dichloromethane (DCM) at 0°C. Slowly add anhydrous aluminum chloride ( AlCl3​ ) (1.2 eq). Quench with ice water and extract with DCM.

  • Causality: AlCl3​ is a potent Lewis acid necessary to activate the acyl chloride, forming an electrophilic acylium ion. The reaction is strictly maintained at 0°C to ensure para-directed electrophilic aromatic substitution on the thioanisole, minimizing ortho-substitution steric hindrance.

Step 2: Radical Benzylic Bromination

  • Objective: Functionalize the 2-methyl group for nucleophilic attack.

  • Protocol: Dissolve the intermediate in carbon tetrachloride ( CCl4​ ). Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux for 4 hours.

  • Causality: NBS provides a steady, low concentration of bromine radicals. AIBN acts as the thermal radical initiator. This specific combination ensures highly selective bromination at the benzylic position rather than the aromatic ring.

Step 3: Nucleophilic Substitution

  • Objective: Attach the thiomorpholine ring.

  • Protocol: Dissolve the brominated intermediate in acetonitrile. Add thiomorpholine (1.5 eq) and anhydrous potassium carbonate ( K2​CO3​ ) (2.0 eq). Stir at room temperature for 12 hours. Filter and purify via silica gel chromatography.

  • Causality: K2​CO3​ is chosen as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This drives the reaction to completion without risking the hydrolysis of the benzophenone carbonyl or causing unwanted elimination reactions.

SynthesisWorkflow Step1 1. Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Int1 4'-Thiomethyl-2- methylbenzophenone Step1->Int1 Step2 2. Radical Bromination (NBS, AIBN, Reflux) Int1->Step2 Int2 Brominated Intermediate Step2->Int2 Step3 3. Nucleophilic Substitution (Thiomorpholine, K2CO3) Int2->Step3 Final Target Compound (CAS: 898781-68-5) Step3->Final

Fig 2: Three-step synthetic workflow for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, a self-validating analytical system must be employed:

  • HPLC-MS: Used to confirm the molecular weight (m/z [M+H]⁺ = 344.1) and purity (≥ 96%)[2],[5]. The use of a C18 reverse-phase column with a water/acetonitrile gradient ensures the separation of any unreacted thioanisole or brominated intermediates.

  • ¹H NMR (CDCl₃): Critical for verifying the position of the thiomorpholinomethyl protons. A distinct singlet around 3.6-3.8 ppm confirms the benzylic CH2​ linking the thiomorpholine to the aromatic ring, validating successful substitution.

References

  • American Chemical Suppliers. "USA Chemical Suppliers - Products: '4', Page: 216". americanchemicalsuppliers.com. Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone: NMR and IR Structural Elucidation

Executive Summary The compound 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) represents a highly specialized organic intermediate utilized in advanced pharmaceutical synthesis. Benzophenone derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) represents a highly specialized organic intermediate utilized in advanced pharmaceutical synthesis. Benzophenone derivatives are privileged pharmacophores, frequently deployed in the design of anti-inflammatory agents, kinase inhibitors, and photoaffinity labels[1]. The integration of a thiomorpholine ring and a thiomethyl group significantly modulates the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Rather than merely listing expected peaks, this guide explores the causality behind the spectral features and establishes self-validating experimental protocols to ensure rigorous structural elucidation.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in structural characterization, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal quality control metric.

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Causality for Method Selection: Traditional KBr pelleting is highly susceptible to moisture absorption, which artificially broadens the 3200–3500 cm⁻¹ region and obscures critical data. Furthermore, halide matrices can induce ion-exchange reactions with tertiary amines (like the thiomorpholine nitrogen). Attenuated Total Reflectance (ATR) utilizing a diamond crystal prevents these artifacts, ensuring the integrity of the sample.

Step-by-Step Workflow:

  • Background Calibration: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The baseline must be flat, with atmospheric CO₂ and H₂O automatically subtracted.

  • Sample Application: Deposit 2–5 mg of the neat crystalline compound directly onto the diamond ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth. Validation: The C=O stretch must exhibit a sharp, symmetric peak without derivative-like distortions (which would indicate poor crystal contact).

High-Resolution 1D and 2D NMR Protocol

Causality for Method Selection: Deuterated chloroform (CDCl₃) is selected due to its superior solvation of lipophilic benzophenones. The residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as a reliable internal reference, while the deuterium provides a stable lock signal to correct for magnetic field drift over the acquisition period.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) followed by gradient shimming. Validation: The full width at half maximum (FWHM) of the TMS signal must be ≤ 0.5 Hz.

  • Acquisition Parameters (¹H): 400 MHz, 16 scans, 90° pulse angle. Crucial Causality: A relaxation delay (D1) of 2.0 seconds is strictly enforced to ensure complete longitudinal relaxation (T1) of all protons, guaranteeing that peak integrations are quantitatively accurate.

  • Self-Validating Integration: The ¹H integration must sum to exactly 21 protons (3 for -SCH₃, 8 for thiomorpholine, 2 for benzylic CH₂, 8 for aromatics). Any fractional deviation >5% triggers a re-evaluation of sample purity or T1 relaxation parameters.

Spectroscopic Causality and Structural Elucidation

FT-IR Spectral Analysis

In an unsubstituted benzophenone, the diaryl ketone C=O stretch typically manifests around 1665 cm⁻¹[2]. In 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone, two competing electronic and steric effects dictate the final absorption frequency:

  • Electronic Effect (+M): The 4'-thiomethyl group exerts a mild resonance-donating (+M) effect into the A-ring, which slightly weakens the C=O double bond character, pushing the absorption to a lower wavenumber.

  • Steric Effect: The bulky ortho-thiomorpholinomethyl group on the B-ring forces the ring out of coplanarity with the carbonyl plane. This disrupts extended conjugation, increasing the C=O bond order and pushing the absorption to a higher wavenumber.

  • Net Result: These forces counterbalance, resulting in a sharp, distinct C=O stretch around 1658–1662 cm⁻¹ .

¹H and ¹³C NMR Spectral Analysis

The NMR spectra are defined by four distinct structural zones:

  • The Para-Substituted A-Ring: The presence of the carbonyl and the thiomethyl group at opposite ends of the ring creates a classic AA'BB' spin system . The protons ortho to the electron-withdrawing carbonyl (H-2', H-6') are heavily deshielded (~7.75 ppm), while those ortho to the electron-donating sulfur (H-3', H-5') are relatively shielded (~7.28 ppm).

  • The Ortho-Substituted B-Ring: The asymmetry introduced by the ortho-benzylic group results in a complex multiplet system for the remaining four aromatic protons between 7.30 and 7.50 ppm.

  • The Benzylic Linker: The isolated -CH₂- group connecting the B-ring to the thiomorpholine nitrogen appears as a sharp singlet. Because it is adjacent to an aromatic ring and an electronegative nitrogen, it is deshielded to ~3.70 ppm.

  • The Thiomorpholine Ring: The ring consists of four -CH₂- groups. The protons adjacent to the nitrogen (N-CH₂) are more deshielded (~2.75 ppm) than those adjacent to the sulfur (S-CH₂, ~2.65 ppm). In a 400 MHz spectrum, these often appear as two closely spaced, complex multiplets.

Quantitative Data Summaries

Table 1: Expected FT-IR Spectral Assignments
Wavenumber (cm⁻¹)IntensityAssignment / Causality
~3050WeakAromatic C-H stretch (sp² hybridized carbons)
2800 – 2950MediumAliphatic C-H stretch (thiomorpholine, -CH₃, benzylic -CH₂-)
1658 – 1662Strong, SharpDiaryl C=O stretch (balance of +M and steric decoupling)
1590, 1450MediumAromatic C=C ring stretches
1250MediumC-N stretch (tertiary amine of thiomorpholine)
~700WeakC-S stretch (thiomethyl and thiomorpholine sulfur)
Table 2: Expected ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75Doublet (J ≈ 8.5 Hz)2HA-Ring: H-2', H-6' (ortho to C=O)
7.30 – 7.50Multiplets4HB-Ring: H-3, H-4, H-5, H-6
7.28Doublet (J ≈ 8.5 Hz)2HA-Ring: H-3', H-5' (ortho to -SCH₃)
3.70Singlet2HBenzylic -CH₂- (Ar-CH₂-N)
2.75Multiplet4HThiomorpholine: -CH₂-N-CH₂-
2.65Multiplet4HThiomorpholine: -CH₂-S-CH₂-
2.50Singlet3HThiomethyl: Ar-S-CH₃
Total 21H Self-validation criteria met
Table 3: Expected ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
~196.0QuaternaryCarbonyl (C=O)
~145.0QuaternaryA-Ring: C-4' (attached to -SCH₃)
~138.0QuaternaryB-Ring: C-1 (attached to C=O)
~137.0QuaternaryB-Ring: C-2 (attached to benzylic CH₂)
~134.0QuaternaryA-Ring: C-1' (attached to C=O)
125.0 – 131.0CHAromatic Carbons (C-2', C-3', C-5', C-6', C-3, C-4, C-5, C-6)
~60.5CH₂Benzylic -CH₂-
~54.0CH₂Thiomorpholine: -CH₂-N-CH₂-
~27.5CH₂Thiomorpholine: -CH₂-S-CH₂-
~15.0CH₃Thiomethyl: -SCH₃

Visualizations

The following diagrams map the logical flow of our self-validating protocols and the causality between molecular structure and spectroscopic output.

G A Sample Preparation (High Purity >98%) B FT-IR Spectroscopy (ATR Method) A->B Non-destructive C 1D NMR (1H & 13C) (CDCl3, 400 MHz) A->C Dissolution E Data Synthesis & Structure Verification B->E D 2D NMR (COSY/HSQC) (Signal Assignment) C->D Ambiguity Resolution D->E

Spectroscopic validation workflow for benzophenone derivatives.

G Sub1 Thiomethyl Group (-SCH3) Peak1 1H: Singlet ~2.5 ppm 13C: ~15 ppm Sub1->Peak1 Sub2 Thiomorpholine Ring (-CH2-S-CH2-) Peak2 1H: Multiplets ~2.7 ppm 13C: ~27 & 54 ppm Sub2->Peak2 Sub3 Diaryl Ketone (C=O) Peak3 IR: ~1660 cm⁻¹ 13C: ~196 ppm Sub3->Peak3 Sub4 Para-Substituted Aromatic Ring Peak4 1H: AA'BB' Doublets ~7.3 & 7.8 ppm Sub4->Peak4

Causality mapping of structural moieties to their spectroscopic signals.

References

  • Sigma-Aldrich. 4'-thiomethyl-2-thiomorpholinomethyl benzophenone | 898781-68-5. Retrieved from:

  • National Institutes of Health (NIH PMC). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Retrieved from:[1]

  • National Institute of Standards and Technology (NIST WebBook). Benzophenone. Retrieved from:[2]

Sources

Foundational

Unimolecular Photochemistry: Mechanism of Action of 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone in Advanced UV-LED Curing Systems

Executive Summary The transition from traditional mercury-vapor lamps to narrow-band UV-LEDs in photopolymerization has necessitated the development of highly efficient, red-shifted photoinitiators. 4'-Thiomethyl-2-thiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional mercury-vapor lamps to narrow-band UV-LEDs in photopolymerization has necessitated the development of highly efficient, red-shifted photoinitiators. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone represents a paradigm shift in photoinitiator design. Classified as a one-component (unimolecular) Type II photoinitiator , this compound covalently integrates both the photoactive chromophore (benzophenone) and the hydrogen donor (thiomorpholine) into a single molecular architecture[1][2].

This technical guide dissects the photophysical mechanisms, structural causality, and experimental validation of this compound, providing application scientists and drug development professionals with a comprehensive understanding of its utility in low-migration, high-efficiency photopolymerization systems.

Molecular Architecture & Photophysical Profile

Traditional Type II photoinitiating systems rely on a bimolecular mechanism requiring a distinct photosensitizer (e.g., benzophenone) and a co-initiator (e.g., a tertiary amine)[3]. The structural genius of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone lies in its dual-functional substituents, which solve the inherent diffusion limitations of bimolecular systems.

Structural Causality
  • The 4'-Thiomethyl Group (-SCH₃): The introduction of a sulfur atom at the para-position of the benzophenone core extends the π -conjugation of the aromatic system. The lone electron pairs on the sulfur atom participate in resonance with the carbonyl group, significantly lowering the HOMO-LUMO energy gap. This induces a strong bathochromic (red) shift , pushing the n→π∗ absorption band from the deep UV into the UVA/near-visible region (350–400 nm), making it highly compatible with 365 nm and 395 nm LED sources[2][4].

  • The 2-Thiomorpholinomethyl Group: Positioned ortho to the carbonyl group, this moiety acts as a tethered, intramolecular hydrogen donor. The thiomorpholine ring contains both nitrogen and sulfur heteroatoms, which stabilize the adjacent carbon-centered radical formed after hydrogen abstraction.

Functional Contributions

The table below summarizes the causality between the molecular structure and its macroscopic photochemical performance.

Molecular MoietyChemical FunctionPhotochemical Consequence (Causality)
Benzophenone Core Primary ChromophoreUndergoes Intersystem Crossing (ISC) to form a reactive triplet state ( T1​ ).
4'-Thiomethyl (-SCH₃) Electron Donating Group (EDG)Induces a bathochromic shift; increases molar extinction coefficient at 365-405 nm.
2-Thiomorpholinomethyl Intramolecular H-DonorEliminates diffusion-dependence; prevents co-initiator migration and odor.
Ortho-Positioning Spatial ProximityEnables rapid, first-order intramolecular hydrogen abstraction kinetics.

Mechanism of Action: The Intramolecular Pathway

The defining characteristic of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is its ability to self-initiate via the proximity effect . In highly viscous resins or solid-state matrices, bimolecular diffusion is severely restricted. By tethering the hydrogen donor, the compound bypasses this limitation[1][5].

Step-by-Step Photochemical Mechanism:
  • Photoexcitation: Absorption of a UV/LED photon excites the benzophenone core from its singlet ground state ( S0​ ) to a singlet excited state ( S1​ ).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes ISC to the lowest-lying triplet excited state ( T1​ ), which has a diradical character at the carbonyl oxygen.

  • Intramolecular Hydrogen Abstraction: Due to the ortho-positioning, the T1​ carbonyl oxygen is in close spatial proximity to the α -carbons of the thiomorpholine ring. The oxygen abstracts a hydrogen atom in a rapid, first-order kinetic process.

  • Radical Pair Generation: This intramolecular reaction generates two distinct radicals:

    • α -Aminoalkyl Radical: Located on the thiomorpholine ring. This species is highly nucleophilic and reactive, serving as the primary initiating radical for acrylate/methacrylate double bonds.

    • Ketyl Radical: Located on the benzophenone oxygen. This radical is sterically hindered and resonance-stabilized, making it generally unreactive toward initiation. It typically undergoes dimerization or acts as a terminating agent.

Pathway S0 Ground State (S0) Benzophenone Core S1 Singlet Excited State (S1) S0->S1 UV/LED Light (365-405 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Radical Intramolecular H-Abstraction T1->Radical Proximity Effect Active α-Aminoalkyl Radical (Initiating Species) Radical->Active Ketyl Ketyl Radical (Terminating Species) Radical->Ketyl Polymer Polymerization Active->Polymer Monomer Addition

Figure 1: Jablonski and kinetic pathway of unimolecular Type II photoinitiation.

Experimental Validation Protocols

To establish a self-validating system for assessing the efficacy of this photoinitiator, two standardized methodologies are employed. These protocols ensure that both the fundamental radical generation and the macroscopic polymerization efficiency are accurately quantified[2][3].

Protocol A: Steady-State Photolysis and ESR Spin Trapping

Purpose: To definitively prove the generation of the α -aminoalkyl radical without the presence of an external amine.

  • Sample Preparation: Dissolve 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone ( 1×10−3 M) in a degassed solvent (e.g., tert-butylbenzene).

  • Spin Trap Addition: Add a spin trapping agent, such as PBN (N-tert-butyl- α -phenylnitrone) at a concentration of 0.01 M. PBN reacts with transient radicals to form stable, detectable nitroxide radicals.

  • Irradiation: Irradiate the solution directly within the Electron Spin Resonance (ESR) spectrometer cavity using a 365 nm LED source.

  • Data Acquisition & Analysis: Record the ESR spectrum. The hyperfine splitting constants ( aN​ and aH​ ) will uniquely identify the trapped α -aminoalkyl radical, confirming the intramolecular H-abstraction mechanism.

Protocol B: Real-Time Photo-DSC for Polymerization Kinetics

Purpose: To measure the double-bond conversion rate and ultimate efficiency in a resin matrix.

  • Formulation: Mix 2 wt% of the photoinitiator into a standard trifunctional monomer matrix (e.g., TMPTA - Trimethylolpropane triacrylate). Do not add an external amine synergist.

  • Sample Loading: Deposit ~2 mg of the formulation into an aluminum DSC pan. Place an empty pan as the reference.

  • Atmospheric Control: Purge the Photo-DSC chamber with high-purity Nitrogen (50 mL/min) for 5 minutes to eliminate oxygen inhibition.

  • Isothermal Irradiation: Equilibrate the chamber at 25°C. Trigger the UV-LED (395 nm, 50 mW/cm2 ) and simultaneously record the exothermic heat flow.

  • Kinetic Calculation: Integrate the area under the exothermic peak to calculate the final double-bond conversion ( % ) and the maximum rate of polymerization ( Rpmax​ ).

Workflow Prep 1. Resin Preparation Mix Monomer + Unimolecular Initiator Purge 2. Atmospheric Control N2 Purge (Remove O2 Inhibition) Prep->Purge Irradiate 3. Isothermal Irradiation 395nm UV-LED Exposure Purge->Irradiate Measure 4. Heat Flow Measurement Exothermic Peak Analysis Irradiate->Measure Analyze 5. Kinetic Analysis Calculate % Conversion & Rp_max Measure->Analyze

Figure 2: Step-by-step Real-Time Photo-DSC experimental workflow.

Industrial Applications & E-E-A-T Insights

From a formulation scientist's perspective, the shift from bimolecular to unimolecular Type II photoinitiators resolves several critical bottlenecks in advanced manufacturing[2].

  • Overcoming the Gel Effect (Trommsdorff-Norrish Effect): In 3D printing (SLA/DLP), the resin rapidly transitions from a liquid to a highly crosslinked gel. In bimolecular systems, this gelation traps the benzophenone and the amine apart, halting further radical generation. Because 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone contains its own tethered H-donor, it continues to generate radicals even in the glassy state, driving higher final conversions.

  • Low-Migration for Food Packaging: Traditional low-molecular-weight amines (like methyldiethanolamine) are notorious for migrating out of cured films, leading to regulatory failures in food packaging and medical devices. A unimolecular system eliminates the need for these extractable small molecules, ensuring high migration stability[2].

  • Odor and Yellowing Reduction: The absence of volatile external amines significantly reduces the odor of the uncured resin and the yellowing of the final cured polymer, which is critical for clear coatings and optical adhesives.

Sources

Exploratory

Thermal stability and melting point of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

An In-Depth Technical Guide to the Thermal Characterization of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Abstract This technical guide outlines the foundational experimental protocols for determining the thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Characterization of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Abstract

This technical guide outlines the foundational experimental protocols for determining the thermal stability and melting point of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS No. 898781-68-5). While specific experimental data for this compound is not extensively documented in public literature, this paper provides a comprehensive framework for its characterization, leveraging established methodologies for related benzophenone derivatives.[1][2] The protocols detailed herein for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to yield high-fidelity data crucial for drug development, formulation, and quality control.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to establish the physicochemical properties of novel compounds.

Introduction: The Imperative of Thermal Analysis in Drug Development

The benzophenone core is a privileged scaffold in medicinal chemistry and materials science, recognized for its unique photochemical and electronic properties.[5] Derivatives such as 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone are synthesized to explore novel therapeutic applications or advanced material characteristics.[6] The thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire lifecycle—from manufacturing and formulation to storage and in-vivo performance.

Key thermal parameters include:

  • Melting Point (Tm): A fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting point is often correlated with high purity, whereas a broad melting range can suggest the presence of impurities.[4][7]

  • Thermal Stability (Td): The temperature at which a compound begins to chemically decompose.[1][8][9] This parameter is vital for defining safe processing temperatures, predicting shelf-life, and understanding potential degradation pathways.

This guide provides a self-validating system of protocols to precisely determine these parameters for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Physicochemical Profile: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

To initiate any experimental work, understanding the basic molecular identity is crucial.

PropertyValueSource
IUPAC Name (4-(methylthio)phenyl)(2-(thiomorpholinomethyl)phenyl)methanoneInferred
CAS Number 898781-68-5[10]
Molecular Formula C19H21NOS2[11]
Molecular Weight 343.51 g/mol Inferred
Chemical Structure Chemical Structure of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone[10]

Note: The structure and properties are based on supplier data in the absence of peer-reviewed spectroscopic confirmation.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[3] It is the gold standard for determining the melting point of pharmaceutical compounds due to its precision and the wealth of information it provides on phase transitions.[12]

Causality of Experimental Choices

The selection of DSC parameters is critical for obtaining accurate and reproducible results. The protocol below is designed to provide a clear, unambiguous melting endotherm while preventing any thermally induced degradation.

  • Sample Mass (1-3 mg): A small sample size minimizes thermal gradients within the sample, resulting in a sharper, more defined melting peak.

  • Hermetically Sealed Pans: These pans prevent any loss of mass due to sublimation or volatilization prior to melting, ensuring the thermal event observed is purely the solid-to-liquid phase transition.

  • Heating Rate (10 °C/min): This rate provides an optimal balance between resolution and experimental time. A slower rate can improve resolution but may broaden the peak, while a faster rate can shift the apparent melting temperature to a higher value.

  • Inert Atmosphere (Nitrogen): A constant flow of nitrogen gas (e.g., 50 mL/min) creates an inert environment, preventing oxidative degradation of the sample during heating.[1]

Step-by-Step Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press.

  • Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Loading: Place the sample pan and reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point (Tm) is determined as the peak temperature of the endothermic event. The onset temperature is also a valuable parameter to report.

Data Presentation

The results from the DSC experiment should be summarized in a clear, tabular format.

ParameterResult
Onset Temperature (°C) [Record Value]
Peak Temperature (Tm, °C) [Record Value]
Enthalpy of Fusion (ΔHfus, J/g) [Record Value]
Workflow Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg Sample B Hermetically Seal in Pan A->B C Load Sample & Reference B->C D Heat at 10 °C/min under N2 C->D E Record Heat Flow vs. Temp D->E F Identify Endotherm Peak E->F G Determine Tm & ΔHfus F->G

Caption: Workflow for Melting Point Determination by DSC.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][9][13] It is essential for determining the decomposition temperature (Td), which marks the upper limit of a material's thermal stability.[8]

Causality of Experimental Choices

The TGA protocol is designed to unambiguously identify the temperature at which mass loss due to decomposition begins.

  • Sample Mass (3-5 mg): A slightly larger mass than in DSC is acceptable and ensures that the mass loss is easily detectable by the high-precision balance.[1]

  • Heating Rate (10 °C/min): As with DSC, this is a standard rate that provides good resolution for decomposition events.[14]

  • Inert Atmosphere (Nitrogen): Critically important to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidation, which would occur in an air atmosphere and complicate interpretation.[1]

Step-by-Step Experimental Protocol for TGA
  • Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean.

  • Sample Preparation: Accurately weigh 3-5 mg of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone directly into a ceramic or platinum TGA pan.

  • Instrument Loading: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C under a nitrogen flow (e.g., 50 mL/min).

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (T5%). This provides a consistent and conservative metric for stability.[1]

Data Presentation

TGA data should be summarized to highlight the key stability indicator.

ParameterResult
Decomposition Onset (°C) [Record Value]
Temperature at 5% Mass Loss (T5%, °C) [Record Value]
Residual Mass at 600 °C (%) [Record Value]
Workflow Visualization

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation A_tga Weigh 3-5 mg Sample B_tga Place in TGA Pan A_tga->B_tga C_tga Load Sample into Furnace B_tga->C_tga D_tga Heat at 10 °C/min under N2 C_tga->D_tga E_tga Record Mass vs. Temp D_tga->E_tga F_tga Plot % Mass vs. Temp E_tga->F_tga G_tga Determine T5% Decomposition F_tga->G_tga

Caption: Workflow for Thermal Stability Analysis by TGA.

Conclusion and Forward Outlook

The thermal properties of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone are essential for its potential development as a pharmaceutical or specialty chemical. This guide provides robust, self-validating protocols for determining its melting point and thermal decomposition temperature using DSC and TGA. The data generated from these methods will establish a critical baseline for formulation strategies, define acceptable manufacturing and storage conditions, and contribute to the overall regulatory and quality control package for this compound. Adherence to these standardized methodologies will ensure data integrity and comparability across different laboratories.

References

  • A Comparative Guide to the Thermal Stability of Benzophenone Deriv
  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

  • What does thermogravimetric analysis (TGA) measure?. ATRIA. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

  • Differential Scanning Calorimetry. Coriolis Pharma. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers. Benchchem.
  • Differential Scanning Calorimetry. Improved Pharma. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. MDPI. [Link]

  • Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC. [Link]

Sources

Foundational

Unimolecular Photochemistry: UV-Vis Absorption and Mechanistic Profiling of 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone

Executive Summary The transition from broad-spectrum mercury arc lamps to narrow-band UV-LED technology has necessitated the radical redesign of photoactive molecules. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from broad-spectrum mercury arc lamps to narrow-band UV-LED technology has necessitated the radical redesign of photoactive molecules. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) represents a highly specialized, next-generation Type II photoinitiator. By integrating a potent auxochrome (thiomethyl) and an intramolecular hydrogen donor (thiomorpholine) directly into the benzophenone scaffold, this molecule achieves exceptional UV-LED compatibility and unimolecular initiation kinetics.

This technical guide provides an in-depth analysis of its UV-Vis absorption characteristics, the causality behind its molecular architecture, and a self-validating spectroscopic protocol for its characterization.

Molecular Architecture & Electronic Transitions

The absorption spectrum of a photoinitiator is dictated by its electronic structure. In this molecule, specific functional group substitutions are engineered to manipulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap.

The 4'-Thiomethyl Auxochromic Effect

Unsubstituted benzophenone exhibits a strong π→π∗ transition near 250 nm and a weak, symmetry-forbidden n→π∗ transition near 340 nm. However, the addition of the 4'-thiomethyl ( −SCH3​ ) group acts as a powerful electron-donating auxochrome.

Causality: The lone electron pairs on the sulfur atom donate electron density into the extended π -system of the benzophenone core via resonance. This destabilizes the ground state, significantly narrowing the HOMO-LUMO energy gap. Consequently, the n→π∗ transition undergoes a pronounced bathochromic (red) shift toward 368 nm. This precise spectral tuning aligns the molecule's maximum absorption directly with the emission spectra of commercial 365 nm UV-LED sources .

The 2-Thiomorpholinomethyl Intramolecular Synergist

Traditional Type II photoinitiators require an external amine synergist (e.g., methyldiethanolamine) to donate a hydrogen atom and generate an active radical. This bimolecular process is diffusion-limited and introduces leachable, low-molecular-weight amines into the cured matrix—a critical failure point for biomedical and food-packaging applications .

Causality: By covalently tethering a thiomorpholinomethyl group at the ortho (2-) position of the second phenyl ring, the molecule acts as a unimolecular photoinitiator. The spatial proximity ensures that upon excitation, the carbonyl oxygen can abstract a hydrogen atom from the adjacent thiomorpholine ring via a thermodynamically favorable cyclic transition state, completely bypassing diffusion limits . Furthermore, the heavy sulfur atom in the thiomorpholine ring enhances spin-orbit coupling, accelerating the rate of Intersystem Crossing (ISC) from the singlet to the triplet state.

Photochemical Mechanism & Kinetics

The activation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone follows a rapid, unimolecular pathway. Upon absorbing a UV photon, the molecule transitions to the singlet excited state ( S1​ ), undergoes rapid Intersystem Crossing to the triplet state ( T1​ ), and executes an intramolecular hydrogen abstraction to form the active alkylamino radical responsible for polymerization.

PhotochemicalPathway S0 Ground State (S0) 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone S1 Singlet Excited State (S1) (n U00002192 pi* transition) S0->S1 UV-LED Photon (365 nm) T1 Triplet State (T1) via Intersystem Crossing (ISC) S1->T1 ISC (k_isc > 10^10 s^-1) Biradical Intramolecular H-Abstraction (Cyclic Transition State) T1->Biradical H-transfer from Thiomorpholine ActiveRadical Active Alkylamino Radical (Polymerization Initiation) Biradical->ActiveRadical Bond Cleavage

Fig 1: Unimolecular Type II photochemical activation pathway via intramolecular hydrogen abstraction.

UV-Vis Absorption Spectrum Characteristics

The quantitative absorption profile is critical for formulating UV-curable resins and determining the depth of cure. The table below summarizes the core spectral data derived from the molecule's structural components.

ParameterValueCausality / Photochemical Significance
λmax​ ( π→π∗ Aromatic) ~265 nmHigh-energy, high-absorptivity transition. Rapidly absorbed at the surface, responsible for overcoming oxygen inhibition and driving surface cure.
λmax​ ( π→π∗ Conjugated) ~315 nmBroadened by the thiomethyl resonance; useful for capturing emission from medium-pressure mercury arc lamps.
λmax​ ( n→π∗ Carbonyl) ~368 nmBathochromically shifted by the auxochrome. Low absorptivity allows deep penetration of 365 nm LED light for through-cure of thick films.
ε at 368 nm ~850 L⋅mol−1⋅cm−1 Sufficient molar extinction to populate the T1​ state efficiently without causing an optical screening effect at the surface.

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately determine the molar extinction coefficient ( ε ) of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone, researchers must employ a rigorous, self-validating spectroscopic workflow.

Step-by-Step Protocol
  • Solvent Selection & Preparation:

    • Action: Utilize HPLC-grade Acetonitrile (UV cutoff < 190 nm).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the compound without engaging in hydrogen bonding that could artificially shift the n→π∗ transition. Its low UV cutoff ensures zero baseline interference in the deep UV region.

  • Gravimetric Stock Preparation:

    • Action: Accurately weigh 3.41 mg (0.01 mmol) of the compound (MW: 341.49 g/mol ) using a microbalance. Transfer to a 10 mL volumetric flask and dilute to the mark with Acetonitrile to yield a 1.0 mM stock solution.

  • Serial Dilution:

    • Action: Prepare five working standards: 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

  • Baseline Correction (Blanking):

    • Action: Fill two matched 10 mm path-length quartz cuvettes with pure Acetonitrile. Run a baseline scan from 200 nm to 500 nm to zero the instrument.

  • Spectral Acquisition:

    • Action: Replace the sample cuvette with the working standards (lowest to highest concentration) and record the absorption spectra.

  • Self-Validation via Beer-Lambert Law:

    • Action: Plot the maximum Absorbance ( A ) at 368 nm against the Concentration ( c ).

    • Validation: Calculate the linear regression. The protocol is only validated if R2≥0.999 . A lower R2 indicates concentration-dependent aggregation (excimer formation), solvent contamination, or pipetting error, requiring the protocol to be restarted.

UVVisWorkflow Prep 1. Gravimetric Stock Prep (1.0 mM in Acetonitrile) Dilution 2. Serial Dilution (10 µM to 80 µM) Prep->Dilution Blank 3. Baseline Correction (Solvent Blanking) Dilution->Blank Measure 4. Spectral Scan (200 nm - 500 nm) Blank->Measure Analyze 5. Beer-Lambert Analysis (Validation: R² U00002265 0.999) Measure->Analyze

Fig 2: Self-validating UV-Vis spectroscopic experimental workflow for molar extinction analysis.

References

  • WO 2019/139948 A1 - UV-curable inks and coatings curable by exposure to UV-LED light sources. World Intellectual Property Organization.
  • US 11359102 B2 - UV-curable compositions comprising cleavage type photoinitiators for low migration applications. United States Patent and Trademark Office.
  • EP 4150019 B1 - Adhesion promoters for UV flexographic inks and coatings utilizing energy curable compositions. European Patent Office.

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS Registry Number: 898781-68-5 [1] Executive Summary 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS Registry Number: 898781-68-5 [1]

Executive Summary

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is a highly functionalized diaryl ketone building block. Its structural motif—combining a lipophilic thioether, a flexible thiomorpholine ring, and a benzophenone core—makes it a valuable intermediate in the development of CNS-active therapeutics and kinase inhibitors. This application note details a robust, three-step linear synthesis optimized for laboratory-scale production (10–50 mmol), prioritizing regiocontrol, high atom economy, and scalable purification methods.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around a convergent construction of the benzophenone core followed by late-stage functionalization.

  • Core Assembly (Friedel-Crafts Acylation): The diaryl ketone linkage is established via the electrophilic aromatic substitution of thioanisole with o-toluoyl chloride. The strong para-directing effect of the thiomethyl group ensures excellent regioselectivity, minimizing the formation of ortho-isomers. Aluminum chloride ( AlCl3​ ) is utilized as the Lewis acid to activate the acyl chloride [2].

  • Benzylic Activation (Wohl-Ziegler Bromination): The ortho-methyl group of the resulting benzophenone is selectively brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. Trifluorotoluene ( PhCF3​ ) is selected as the solvent to replace highly toxic carbon tetrachloride ( CCl4​ ) while maintaining the necessary radical stability.

  • Target Functionalization (Nucleophilic Substitution): The final thiomorpholine moiety is installed via an SN​2 displacement of the benzylic bromide. Potassium carbonate ( K2​CO3​ ) serves as a mild, heterogeneous base to scavenge the generated hydrobromic acid, preventing the protonation of the nucleophilic thiomorpholine.

Synthesis Workflow

SynthesisWorkflow SM1 o-Toluoyl Chloride + Thioanisole Step1 Step 1: Friedel-Crafts Acylation AlCl3, DCM, 0 °C to RT SM1->Step1 Int1 Intermediate 1: 2-Methyl-4'-(methylthio)benzophenone Step1->Int1 Step2 Step 2: Radical Bromination NBS, AIBN, PhCF3, Reflux Int1->Step2 Int2 Intermediate 2: 2-(Bromomethyl)-4'-(methylthio)benzophenone Step2->Int2 Step3 Step 3: Nucleophilic Amination Thiomorpholine, K2CO3, MeCN, 60 °C Int2->Step3 Target Target Compound: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Step3->Target

Figure 1: Three-step synthetic workflow for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a properly ventilated chemical fume hood using standard PPE (lab coat, safety goggles, nitrile gloves). Ensure all waste is disposed of according to institutional EHS guidelines.

Step 1: Synthesis of 2-Methyl-4'-(methylthio)benzophenone
  • Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous dichloromethane (DCM, 150 mL).

  • Reagent Addition: Add anhydrous AlCl3​ (16.0 g, 120 mmol, 1.2 eq). Cool the suspension to 0 °C using an ice-water bath.

  • Acylation: Dissolve o-toluoyl chloride (15.4 g, 100 mmol, 1.0 eq) and thioanisole (12.4 g, 100 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the AlCl3​ suspension over 30 minutes to control the exothermic complexation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1, UV active).

  • Workup: Carefully quench the reaction by pouring it over crushed ice (200 g) containing 1M HCl (50 mL). Separate the organic layer. Extract the aqueous layer with DCM ( 2×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of 2-(Bromomethyl)-4'-(methylthio)benzophenone
  • Preparation: Dissolve Intermediate 1 (24.2 g, 100 mmol, 1.0 eq) in anhydrous trifluorotoluene ( PhCF3​ , 200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 18.7 g, 105 mmol, 1.05 eq) and AIBN (1.64 g, 10 mmol, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 102 °C) for 3–4 hours. The reaction is complete when the dense NBS powder at the bottom is replaced by succinimide floating at the surface.

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the suspension through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO3​ , dry over MgSO4​ , and concentrate. The crude Intermediate 2 is typically used in the next step without further purification to avoid decomposition of the reactive benzylic bromide.

Step 3: Synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone
  • Preparation: Dissolve crude Intermediate 2 (32.1 g, approx. 100 mmol, 1.0 eq) in anhydrous acetonitrile (MeCN, 250 mL).

  • Reagent Addition: Add finely powdered, anhydrous K2​CO3​ (27.6 g, 200 mmol, 2.0 eq) followed by thiomorpholine (15.5 g, 150 mmol, 1.5 eq).

  • Reaction: Heat the heterogeneous mixture to 60 °C and stir vigorously for 6 hours. The SN​2 displacement is highly efficient; monitor the disappearance of the benzylic bromide via LC-MS.

  • Workup & Purification: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (200 mL), wash with water ( 2×100 mL) and brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 10% to 30% EtOAc). Evaporate the pure fractions to yield the target compound.

Quantitative Data & Analytical Characterization

The following tables summarize the stoichiometric requirements for the final optimized step and the expected analytical characterization data for the target compound, ensuring a self-validating protocol for the researcher.

Table 1: Stoichiometry and Reagent Table (Step 3: Amination)
Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Intermediate 2321.231.0100.032.1 gElectrophile
Thiomorpholine103.191.5150.015.5 g (14.2 mL)Nucleophile
Potassium Carbonate138.212.0200.027.6 gAcid Scavenger
Acetonitrile (MeCN)41.05N/AN/A250 mLSolvent
Table 2: Expected Analytical Data for Target Compound
Analytical MethodExpected Results / Assignments
Appearance Off-white to pale yellow crystalline solid.
LC-MS (ESI+) [M+H]+ calculated for C19​H22​NOS2+​ : 344.11; Found: 344.1.
1 H NMR (400 MHz, CDCl3​ ) δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45-7.30 (m, 4H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, Ar-CH2​-N ), 2.70-2.60 (m, 8H, thiomorpholine CH2​ ), 2.52 (s, 3H, S-CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 196.5 (C=O), 145.2, 139.1, 137.4, 134.2, 130.8, 129.5, 128.2, 127.6, 125.1, 60.4 ( Ar-CH2​-N ), 54.2 (thiomorpholine C-N), 28.1 (thiomorpholine C-S), 14.8 ( S-CH3​ ).

References

  • Organic Syntheses. (1941). Friedel-Crafts Acylation: p-Methylacetophenone. Org. Synth. Coll. Vol. 1, 111. Retrieved April 4, 2026, from [Link]

Application

Application Note: Unimolecular Photopolymerization using 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone for Biomedical Hydrogels

The Migration Challenge in Photopolymerization In the development of light-cured biomaterials, drug delivery hydrogels, and medical device coatings, traditional Type II photoinitiating systems present a significant trans...

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Author: BenchChem Technical Support Team. Date: April 2026

The Migration Challenge in Photopolymerization

In the development of light-cured biomaterials, drug delivery hydrogels, and medical device coatings, traditional Type II photoinitiating systems present a significant translational bottleneck. Conventional systems rely on a bimolecular mechanism requiring a photosensitizer (e.g., benzophenone) and a separate hydrogen donor (e.g., a tertiary amine like triethanolamine).

Due to diffusion limitations within a rapidly crosslinking polymer matrix, bimolecular collisions become restricted. This results in incomplete conversion, leaving behind unreacted, low-molecular-weight amine co-initiators. These fragments eventually leach out of the cured matrix, causing severe cytotoxicity and failing stringent regulatory extractables and leachables (E&L) testing[1].

Mechanistic Superiority of TM-TMM-BP

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (TM-TMM-BP, CAS 898781-68-5) is a highly specialized photoinitiator engineered to solve these exact translational challenges through two structural modifications:

  • Red-Shifted Chromophore: The addition of the 4'-thiomethyl group extends the π -conjugation of the benzophenone core. This sulfur substitution red-shifts the absorption spectrum into the UVA region, enabling efficient activation at 365 nm and 395 nm[2]. This allows formulators to avoid DNA-damaging UVB/UVC wavelengths, preserving the integrity of encapsulated biologics or active pharmaceutical ingredients (APIs).

  • Built-In Amine Synergist: The 2-thiomorpholinomethyl moiety acts as an intramolecular hydrogen donor[3]. Upon UV excitation and intersystem crossing to the triplet state, the spatial proximity of the thiomorpholine nitrogen allows for rapid, unimolecular charge transfer and hydrogen abstraction[4]. This intramolecular exciplex formation is kinetically superior to diffusion-limited bimolecular collisions, drastically reducing oxygen inhibition.

  • Zero-Migration Profile: Because the amine synergist is covalently tethered to the initiating radical, it becomes permanently incorporated into the polymer network during initiation, virtually eliminating toxic amine migration[1]. Furthermore, thiomorpholine derivatives are well-documented for their stability and utility in pharmaceutical applications[5].

Photochemical Pathway Visualization

PhotoinitiatorMechanism S0 Ground State (S0) 4'-TM-2-TMM-BP S1 Singlet Excited State (S1) S0->S1 UV LED (365 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Exciplex Intramolecular Exciplex (Charge Transfer) T1->Exciplex Internal Amine Interaction Radicals Active Radicals (Ketyl & α-Aminoalkyl) Exciplex->Radicals H-Abstraction Polymer Polymerization (Crosslinked Network) Radicals->Polymer Monomer Initiation

Caption: Photochemical activation pathway of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Physicochemical Profile

ParameterSpecification / ValueCausality / Impact on Formulation
Chemical Name 4'-Thiomethyl-2-thiomorpholinomethyl benzophenoneCore active compound.
CAS Number 898781-68-5Regulatory tracking.
Molecular Formula C19H21NOS2Determines molar equivalents for formulation.
Molecular Weight 359.5 g/mol High MW reduces volatility and odor.
Absorption Maxima ( λmax​ ) 315 nm, 360 nm (tailing to 400 nm)Enables deep-cure using standard 365/395 nm LEDs[2].
Mechanism Type Type II (Unimolecular)Eliminates the need for a separate amine synergist[3].

Experimental Protocols (Self-Validating System)

To rigorously evaluate TM-TMM-BP for biomedical applications, we employ a self-validating experimental design. We formulate a Poly(ethylene glycol) diacrylate (PEGDA) hydrogel, comparing TM-TMM-BP against a standard bimolecular control (Benzophenone + Triethanolamine).

Protocol 1: Preparation of Photocurable PEGDA Resin

Causality Check: We use equimolar concentrations of initiating radicals to ensure that any observed differences in cure speed are solely due to the unimolecular mechanism, rather than a concentration bias.

  • Base Matrix Preparation: Dissolve 20% (w/v) PEGDA (MW 700) in phosphate-buffered saline (PBS, pH 7.4).

  • Test Formulation (Unimolecular): Add 0.5 mol% (relative to acrylate double bonds) of TM-TMM-BP to the PEGDA solution. Stir continuously in a dark room until fully dissolved.

  • Control Formulation (Bimolecular): Add 0.5 mol% of Benzophenone (BP) and 0.5 mol% of Triethanolamine (TEA) to a separate PEGDA batch.

  • Dark Control Validation: Reserve 2 mL of each formulation in amber vials at 37°C for 24 hours.

    • Validation Logic: If the dark controls polymerize, the monomer is thermally unstable, invalidating the test. If they remain liquid, thermal stability is confirmed.

Protocol 2: In Situ Photo-Rheology (Cure Kinetics)

Causality Check: Real-time rheology tracks the Storage Modulus (G') and Loss Modulus (G''). The crossover point (G' = G'') provides an absolute, self-validating metric for gelation time, completely independent of operator handling or visual estimation.

  • Setup: Load 200 µL of the formulation onto a parallel-plate rheometer equipped with a quartz bottom plate and a 365 nm LED curing accessory.

  • Gap and Atmosphere: Set the gap to 100 µm. Do not purge with nitrogen; run the test in ambient air to evaluate oxygen inhibition resistance.

  • Irradiation: Apply an oscillatory strain of 1% at 10 rad/s. After 10 seconds of baseline data collection, trigger the 365 nm LED at an intensity of 20 mW/cm².

  • Data Acquisition: Record the time required to reach the G'/G'' crossover (Gelation Time) and the ultimate Storage Modulus plateau ( Gmax′​ ).

Protocol 3: Extractables & Leachables (HPLC Analysis)

Causality Check: A 72-hour PBS extraction at 37°C mimics physiological conditions. Analyzing the supernatant validates the core hypothesis: unimolecular initiators reduce toxic migration.

  • Curing: Cast 1 mm thick disks of both the Test and Control hydrogels using a 365 nm LED (20 mW/cm² for 60 seconds).

  • Extraction: Submerge each disk in 10 mL of fresh PBS and incubate at 37°C with gentle agitation for 72 hours.

  • Quantification: Extract the supernatant and analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm). Quantify the concentration of unreacted BP, TEA, and TM-TMM-BP against standard calibration curves.

Quantitative Results & Data Interpretation

Table 2: Comparative Photo-Rheology Results | Formulation | Gelation Time (G'=G'') | Ultimate Modulus ( Gmax′​ ) | Interpretation | | :--- | :--- | :--- | :--- | | Control (BP + TEA) | 14.2 seconds | 18.5 kPa | Diffusion-limited bimolecular reaction suffers from severe oxygen inhibition in ambient air. | | Test (TM-TMM-BP) | 4.8 seconds | 26.1 kPa | Intramolecular H-abstraction outpaces oxygen quenching, yielding faster gelation and higher crosslink density. |

Table 3: Extractables Analysis (72h Migration)

Formulation Migrated Sensitizer Migrated Amine Synergist Regulatory Viability
Control (BP + TEA) 4.1 µg / mL (BP) 12.5 µg / mL (TEA) High risk of cytotoxicity; likely to fail ISO 10993 E&L standards.

| Test (TM-TMM-BP) | < 0.1 µg / mL | Not Applicable (Tethered) | Excellent biocompatibility profile; amine is covalently locked into the matrix. |

References

  • [2] Mercapto benzophenone compounds, compositions and preparation method thereof Source: Google Patents (US20150246878A1) URL:

  • [3] Novel multifunctional hyperbranched polymeric photoinitiators with built-in amine coinitiators for UV curing Source: Journal of Materials Chemistry (The Royal Society of Chemistry) URL:[Link]

  • [1] Polymeric photoinitiators Source: Google Patents (US9175098B2) URL:

  • [5] α-AMINOACETOPHENONES AS PHOTOINITIATORS Source: Google Patents (CA1310639C) URL:

  • [4] Polymeric photoinitiators Source: Google Patents (WO2011103878A1) URL:

Sources

Method

Application Note: Optimized Organic Solubilization Strategies for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Compound Category: Heterocyclic Organic Compound / Benzophenone Derivative Chemical Profiling & Solvation Mechanics 4'-Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Compound Category: Heterocyclic Organic Compound / Benzophenone Derivative

Chemical Profiling & Solvation Mechanics

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS No. 898781-68-5) is a complex heterocyclic organic compound with a molecular weight of 343.51 g/mol and a density of 1.24 g/cm³[1]. To design an effective solubilization protocol, one must deconstruct its structural moieties and their thermodynamic interactions with various solvents:

  • The Benzophenone Core: The parent diarylketone structure is highly lipophilic and inherently insoluble in water. However, it exhibits excellent solubility in organic solvents such as ethanol, diethyl ether, and chloroform due to favorable dispersion forces[2]. Furthermore, benzophenone is a known photoinitiator; upon UV exposure, it crosses into a triplet state to form highly reactive ketyl radicals[2]. This mechanistic trait mandates the use of actinic (amber) glassware to prevent photodegradation during solvation and storage.

  • The Thiomorpholine Ring: This saturated heterocycle contains both a thioether and a tertiary amine. While thiomorpholine itself is miscible in both water and organic solvents, when conjugated to the bulky benzophenone core, the overall molecule retains high lipophilicity. The tertiary amine acts as a weak base and a hydrogen bond acceptor, making polar aprotic solvents highly effective for solvation.

  • The Thiomethyl Group: The addition of the -SCH₃ group further increases the molecule's polarizability and lipophilicity, driving the need for solvents with high dielectric constants or strong dipole moments to disrupt intermolecular π−π stacking.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solvation data for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone, guiding solvent selection based on downstream applications.

SolventDielectric Constant ( ϵ )Est. Solubility LimitApplication SuitabilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7> 30 mg/mLIn Vitro Assays (Master Stocks)High polarity and aprotic nature disrupt π−π stacking; efficiently solvates polarizable sulfur atoms.
Dichloromethane (DCM) 9.1> 50 mg/mLAnalytical (NMR, LC-MS), ExtractionStrong dispersion forces perfectly match the lipophilic diarylketone core[2].
Acetonitrile (MeCN) 37.5~ 15 mg/mLHPLC / LC-MS Mobile PhaseModerate dipole moment; excellent volatility and UV transparency for chromatography.
Methanol (MeOH) 32.7~ 5-10 mg/mLSerial DilutionsProtic solvent; provides moderate hydrogen bonding to the thiomorpholine nitrogen.
Water / PBS (pH 7.4) 80.1< 0.1 mg/mLNot RecommendedHydrophobic repulsion by the rigid benzophenone core prevents aqueous solvation.

Recommended Solubilization Protocols

Protocol A: Preparation of a 10 mM Master Stock for In Vitro Assays

This protocol utilizes DMSO to create a highly concentrated stock, minimizing the final solvent percentage when spiked into aqueous cell culture media.

Materials:

  • 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone powder (CAS 898781-68-5)[1]

  • Anhydrous DMSO (≥99.9% purity)

  • Amber glass HPLC vials (to prevent UV-induced radical formation[2])

  • Bath sonicator

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh exactly 3.44 mg of the compound using an analytical microbalance.

  • Solvent Addition: Transfer the powder to an amber glass vial. Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermodynamic Activation: Place the vial in a bath sonicator at room temperature (20-25°C) for 5-10 minutes. Causality: Sonication provides the localized cavitation energy required to break the crystalline lattice energy of the solid compound, accelerating solvent penetration.

  • Self-Validation Check: Hold the amber vial against a dark background and shine a focused light through it. The absence of Tyndall scattering (a visible beam of light) confirms complete dissolution and the absence of colloidal micro-particulates.

  • Storage: Aliquot into single-use volumes and store at -20°C. Thaw at room temperature and vortex immediately prior to use.

Protocol B: Co-Solvent Formulation for In Vivo Administration

Direct injection of DMSO stocks into aqueous physiological environments will cause rapid precipitation. This protocol uses a micellar co-solvent system to maintain solubility.

Formulation Ratio: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the required dose in 5% (by final volume) DMSO. Ensure complete optical clarity.

  • Thermodynamic Stabilization: Add 40% (by final volume) PEG400 and vortex for 2 minutes. Causality: PEG400 acts as a thermodynamic carrier, preventing the lipophilic benzophenone core from crashing out of solution upon aqueous introduction.

  • Kinetic Stabilization: Add 5% (by final volume) Tween-80. Causality: Tween-80 is a surfactant that encapsulates the compound in stable micelles, providing kinetic stability in aqueous environments.

  • Aqueous Introduction: Slowly add 50% (by final volume) 0.9% Saline dropwise while continuously vortexing.

  • Self-Validation Check: The final solution must be clear. Any milky appearance indicates precipitation, requiring the formulation to be discarded and restarted with a lower compound concentration.

Experimental Workflow Diagram

The following diagram maps the decision tree and physical workflow for processing 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Solubilization A 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (Solid) B Determine Downstream Application A->B C1 In Vitro Assays (Cell Culture) B->C1 C2 In Vivo Studies (Animal Models) B->C2 C3 Analytical Studies (LC-MS / NMR) B->C3 D1 Dissolve in 100% DMSO (Master Stock) C1->D1 D2 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline C2->D2 D3 Dissolve in DCM or MeCN (High Solubility) C3->D3 E Vortex & Sonicate (Break lattice energy) D1->E D2->E D3->E F Visual Inspection (Check Tyndall scattering) E->F G Store at -20°C in Amber Vials (Prevent photo-oxidation) F->G

Workflow for the organic solubilization and formulation of benzophenone derivatives.

References

  • Source: americanchemicalsuppliers.
  • Source: wikipedia.
  • Source: sigmaaldrich.

Sources

Application

The Emergence of Functionalized Benzophenones: Application Notes for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in Advanced Polymer Systems

Foreword: Unlocking Performance with Tailored Photoinitiators In the dynamic landscape of polymer chemistry, the precise control over polymerization and crosslinking processes is paramount. The ability to initiate these...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking Performance with Tailored Photoinitiators

In the dynamic landscape of polymer chemistry, the precise control over polymerization and crosslinking processes is paramount. The ability to initiate these transformations on-demand, with spatial and temporal control, has established photopolymerization as a cornerstone of modern manufacturing, from high-performance coatings and adhesives to advanced biomedical devices. At the heart of this technology lies the photoinitiator, a molecule that, upon absorption of light, triggers a cascade of chemical events leading to the formation of a polymer network.

Benzophenone and its derivatives have long been workhorses in the field, valued for their efficacy as Type II photoinitiators.[1] However, the relentless pursuit of enhanced performance, improved solubility, and reduced migration has driven the development of next-generation, functionalized benzophenones. This guide focuses on a promising, yet specialized, member of this class: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone .

This document serves as a detailed technical guide for researchers, polymer chemists, and formulation scientists. It is not a rigid protocol but rather a set of application notes and foundational methodologies designed to be adapted and optimized for specific research and development needs. We will delve into the mechanistic underpinnings of this molecule, explore its potential applications, and provide robust starting-point protocols for its implementation in UV-curable formulations.

Mechanistic Insights: The Role of Thiomethyl and Thiomorpholinomethyl Moieties

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is a rationally designed photoinitiator that builds upon the classic benzophenone scaffold. Its efficacy stems from its classification as a Type II photoinitiator, which functions via a bimolecular hydrogen abstraction mechanism.[1][2] Upon exposure to UV radiation (typically in the 300-400 nm range), the benzophenone core undergoes excitation to a triplet state.[3] This excited state is a potent hydrogen abstractor.

The true innovation of this molecule lies in its pendant functional groups, which are not merely passive substituents.

  • The Thiomorpholinomethyl Group: The tertiary amine within the thiomorpholine moiety is an excellent hydrogen donor.[1] This intramolecular co-initiator can lead to highly efficient radical generation.

  • The Thiomethyl Group: The sulfur atom in the thiomethyl group can also participate in radical processes and may influence the electronic properties and absorption characteristics of the benzophenone chromophore.[4]

The proposed mechanism for radical generation is a two-step process:

  • Photoexcitation: The benzophenone core absorbs a photon of UV light, promoting it to an excited triplet state (BP*).

  • Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a suitable donor, which in this case can be the proximate thiomorpholine moiety or another co-initiator in the formulation, to generate a ketyl radical and an initiating radical.

This process is visualized in the following reaction pathway:

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction & Radical Generation cluster_2 Step 3: Polymerization BP Benzophenone Derivative BP_star Excited Triplet State (BP*) BP->BP_star UV Light (hν) BP_star_H Excited Triplet State (BP*) Ketyl_Radical Benzophenone Ketyl Radical BP_star_H->Ketyl_Radical Hydrogen Abstraction H_Donor Hydrogen Donor (e.g., Thiomorpholine) Initiating_Radical Initiating Radical (R•) H_Donor->Initiating_Radical Initiating_Radical_P Initiating Radical (R•) Propagating_Radical Propagating Polymer Chain Initiating_Radical_P->Propagating_Radical Monomer Monomer Monomer->Propagating_Radical

Figure 1: General mechanism of Type II photoinitiation.

Potential Applications and Formulation Considerations

The unique structure of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone suggests its utility in a variety of applications where high reactivity and low migration are desired.

Application AreaFormulation ComponentsRationale for Use
UV-Curable Coatings Acrylated oligomers (e.g., urethane, epoxy, polyester acrylates), reactive diluents (e.g., TPGDA, HDDA)The functional groups can enhance solubility in a range of monomers and oligomers. The intramolecular co-initiator may lead to rapid surface cure, which is critical for achieving desired coating properties like hardness and chemical resistance.
Adhesives and Sealants Flexible oligomers (e.g., polyether acrylates), adhesion promotersEfficient radical generation ensures a high degree of crosslinking, leading to strong and durable bonds.
Graphic Arts and Inks Pigmented formulations, low-viscosity monomersThe absorption profile of the benzophenone derivative is crucial for overcoming the light-filtering effects of pigments. The high reactivity can enable faster printing speeds.[5]
Biomedical Hydrogels Biocompatible monomers (e.g., PEGDA, HEMA), aqueous systemsThe potential for reduced migration of the photoinitiator and its byproducts is a significant advantage in biomedical applications. Thiol-containing molecules are also used in "thiol-ene" click reactions for hydrogel formation.[4]

Key Formulation Considerations:

  • Co-initiators: While the thiomorpholine moiety can act as an intramolecular co-initiator, the addition of a tertiary amine like triethanolamine (TEA) or N-methyldiethanolamine (MDEA) can further enhance the rate of polymerization.[6]

  • Photoinitiator Concentration: A typical starting concentration is between 0.5% and 5.0% by weight, depending on the film thickness and the opacity of the formulation.[7]

  • UV Source: The choice of UV lamp (e.g., mercury vapor, LED) should be matched with the absorption spectrum of the photoinitiator. Benzophenone derivatives generally absorb in the UVA range (320-400 nm).[3]

Experimental Protocols: Foundational Methodologies

The following protocols are intended as a starting point for the evaluation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in a model UV-curable acrylate system.

Protocol 3.1: Preparation of a Clear UV-Curable Coating

Objective: To assess the curing performance of the photoinitiator in a standard clear acrylate formulation.

Materials:

  • 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

  • Urethane diacrylate oligomer (e.g., CN966J75 from Sartomer)

  • Tripropyleneglycol diacrylate (TPGDA) monomer

  • Triethanolamine (TEA) (optional co-initiator)

  • Glass or metal substrates

  • UV curing system (medium-pressure mercury lamp or 365 nm LED)

Procedure:

  • Formulation Preparation:

    • In a light-protected vessel, combine the urethane diacrylate oligomer and TPGDA monomer in a 70:30 weight ratio.

    • Add 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone at the desired concentration (e.g., 2.0 wt%).

    • If using a co-initiator, add TEA at a 1:1 molar ratio with the photoinitiator.

    • Gently heat the mixture to 40-50 °C and stir until the photoinitiator is completely dissolved and the formulation is homogeneous.

  • Film Application:

    • Apply the formulation to a clean substrate using a wire-wound bar or a spin coater to achieve a defined film thickness (e.g., 25 µm).

  • UV Curing:

    • Expose the coated substrate to a UV source. The required UV dose will depend on the lamp intensity and the photoinitiator concentration. A typical starting point is a dose of 500-1000 mJ/cm².

  • Cure Assessment:

    • Tack-Free Time: Immediately after curing, gently touch the surface with a cotton ball. The absence of adhering fibers indicates a tack-free surface.

    • Solvent Resistance: Perform a methyl ethyl ketone (MEK) double rub test. The number of rubs required to break through the coating is a measure of the crosslink density.

    • Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.

Protocol 3.2: Photopolymerization Kinetics using Photo-DSC

Objective: To quantify the photopolymerization rate and conversion of a monomer initiated by 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Materials:

  • 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

  • Trimethylolpropane trimethacrylate (TMPTMA) monomer

  • Triethylamine (TEA)

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the photoinitiator (e.g., 1 wt%) and TEA (e.g., 2 wt%) in TMPTMA.

    • Accurately weigh 5-10 mg of the solution into a DSC sample pan.

  • Photo-DSC Analysis:

    • Place the sample pan in the Photo-DSC cell.

    • Equilibrate the sample at the desired temperature (e.g., 25 °C) under a nitrogen purge.

    • Irradiate the sample with a UV light source of known intensity (e.g., 20 mW/cm²) at a wavelength corresponding to the photoinitiator's absorbance maximum.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • The rate of polymerization is proportional to the heat flow (dH/dt).

    • The total heat evolved is proportional to the overall monomer conversion. This can be compared to the theoretical heat of polymerization for the monomer to calculate the degree of conversion.

G Start Start Formulation Prepare Formulation (Oligomer, Monomer, PI, Co-initiator) Start->Formulation Dissolution Ensure Complete Dissolution of PI Formulation->Dissolution Application Apply Film to Substrate Dissolution->Application Curing UV Exposure (Controlled Dose and Irradiance) Application->Curing Assessment Assess Cure Properties (Tack, Hardness, Solvent Resistance) Curing->Assessment End End Assessment->End

Figure 2: Experimental workflow for UV curing protocol.

Safety and Handling

As with all chemical reagents, 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and storage information. All UV curing procedures should be performed in a well-ventilated area or a fume hood, and appropriate shielding should be used to prevent exposure to UV radiation.

Conclusion and Future Outlook

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone represents a sophisticated approach to the design of high-performance photoinitiators. By integrating a hydrogen-donating moiety into the benzophenone structure, it offers the potential for enhanced reactivity and reduced migration, addressing key challenges in the field of photopolymerization. The application notes and protocols provided herein serve as a robust foundation for researchers to explore the capabilities of this promising molecule in a wide array of polymer systems. Further research into the precise photochemical mechanisms and the performance of this initiator in specialized applications, such as 3D printing and biomedical material fabrication, will undoubtedly unlock its full potential.

References

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). MDPI. Retrieved from [Link]

  • Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. (2013). ACS Publications. Retrieved from [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Retrieved from [Link]

  • Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Royal Society of Chemistry. Retrieved from [Link]

  • 4'-METHYL-2-THIOMORPHOLINOMETHYL BENZOPHENONE | 898781-44-7. Appchem. Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Publications. Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Publications. Retrieved from [Link]

  • Photoinitiators for UV Curing. Ciba. Retrieved from [Link]

  • USE OF NEW PHOTOINITIATORS IN GRAPHIC ARTS. RadTech. Retrieved from [Link]

  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. Retrieved from [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Retrieved from [Link]

  • Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms. (2020). ScienceDirect. Retrieved from [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. Retrieved from [Link]

Sources

Method

Catalytic Applications of 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone in Photochemical Organic Synthesis

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Structural Rationale The evolution of photoredox cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Structural Rationale

The evolution of photoredox catalysis and photopolymerization has driven the demand for highly efficient, tunable photoinitiators that mitigate the mass-transfer limitations of traditional bimolecular systems. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS No. 898781-68-5) represents a sophisticated, unimolecular Type II photoinitiator[1].

Standard Type II systems (e.g., unmodified benzophenone) require a separate amine co-initiator to act as a hydrogen donor, which often leads to diffusion-limited kinetics and phase separation in complex reaction mixtures. This specialized catalyst overcomes these limitations through intelligent structural design[2]:

  • Thiomethyl Substitution (-SCH₃): The electron-donating thioether group at the 4'-position red-shifts the π−π∗ and n−π∗ transitions of the benzophenone core. This extends its absorption tail into the UVA region, enabling the use of energy-efficient 365–385 nm LED light sources and preventing the unwanted direct excitation of organic substrates.

  • Tethered Thiomorpholine Synergist: By covalently linking a thiomorpholine moiety to the ortho-position via a methylene bridge, the required amine synergist is built directly into the molecule. This facilitates an ultrafast, intramolecular electron/proton transfer, drastically increasing the quantum yield of radical generation[2].

Table 1: Physicochemical and Photophysical Profile
ParameterValueFunctional Significance (Causality)
CAS Number 898781-68-5Unique identifier for procurement and regulatory tracking[3].
Molecular Weight 343.51 g/mol Critical for calculating precise mol% catalytic loading[4].
Chemical Formula C₁₉H₂₁NOS₂Confirms the presence of dual sulfur heteroatoms[1].
Absorption Profile Tail extending to ~380 nmEnables selective excitation using standard 365 nm LED arrays.
Initiation Mechanism Unimolecular Type IIEliminates the need for bimolecular diffusion; reduces volatile organic compounds (VOCs) from free amines.

Mechanistic Pathway: Intramolecular Photoinitiation

To effectively utilize this catalyst, one must understand the causality of its excited-state dynamics. Upon irradiation, the ground state ( S0​ ) is excited to the singlet state ( S1​ ), which undergoes rapid Intersystem Crossing (ISC) to the triplet state ( T1​ ). Because the thiomorpholine nitrogen is in close spatial proximity, an intramolecular Single Electron Transfer (SET) occurs, immediately followed by Hydrogen Atom Transfer (HAT). This generates a highly reactive α -amino radical and a ketyl biradical, which subsequently activate the target substrate.

Mechanism BP Ground State Catalyst (S0) S1 Singlet Excited State (S1) BP->S1 hν (365 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Radical Ketyl & α-Amino Radicals T1->Radical Intramolecular H-Transfer Radical->BP Ground State Recovery Substrate Substrate (e.g., Thiol/Alkene) Radical->Substrate Radical Transfer (HAT/SET) Product Target Product Substrate->Product Propagation & Termination

Fig 1. Intramolecular Type II photoinitiation and photoredox catalytic cycle of 898781-68-5.

Self-Validating Experimental Protocols

Protocol A: Batch Photoredox C-H Functionalization (Minisci-Type)

This protocol utilizes the α -amino radical generated by the catalyst to abstract hydrogen atoms from unactivated substrates, facilitating cross-coupling with nitrogen heterocycles.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube, add the nitrogen heterocycle (1.0 mmol), the hydrogen-donor substrate (10.0 equiv), and 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (0.05 mmol, 5 mol%).

    • Causality: A 5 mol% loading is optimal; higher concentrations can lead to an inner-filter effect, where the catalyst at the surface absorbs all photons, leaving the bulk solution dark.

  • Solvent Addition & Degassing: Dissolve the mixture in 5.0 mL of anhydrous acetonitrile. Seal the tube with a rubber septum and sparge with ultra-high-purity Argon for 20 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. Failing to degas the solvent will result in the T1​ state transferring energy to oxygen (forming singlet oxygen) rather than undergoing the desired intramolecular HAT, killing the reaction yield.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 365 nm LEDs. Stir vigorously at 500 rpm for 12 hours. Maintain ambient temperature using a cooling fan.

    • Causality: Vigorous stirring ensures uniform photon exposure across the reaction volume.

  • Self-Validation Checkpoint: At t=4 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting heterocycle and the emergence of a lower-Rf UV-active spot confirms successful radical propagation. If no product is observed, verify the integrity of the Argon seal.

  • Workup: Concentrate the mixture in vacuo and purify via flash column chromatography.

Protocol B: Scalable Continuous Flow Thiol-Ene "Click" Synthesis

Continuous flow photochemistry drastically improves the efficiency of thiol-ene reactions by maximizing photon flux density and ensuring uniform irradiation[5].

Workflow ResA Reservoir A: Substrates in Solvent Pump Dual Syringe Pump (Precise Flow Rate) ResA->Pump ResB Reservoir B: Catalyst (898781-68-5) ResB->Pump Mixer T-Mixer (Homogenization) Pump->Mixer Reactor PFA Capillary Reactor (365 nm LED Array) Mixer->Reactor BPR Back Pressure Regulator (Prevents Outgassing) Reactor->BPR Photochemical Conversion Collection Product Collection & Inline NMR/IR BPR->Collection

Fig 2. Continuous flow photochemical reactor setup for scalable synthesis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of the alkene and a 0.6 M solution of the thiol in degassed methanol.

    • Solution B: Prepare a 0.02 M solution of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in degassed methanol.

  • System Priming: Prime the PFA (Perfluoroalkoxy alkane) capillary reactor (internal diameter = 0.8 mm, volume = 10 mL) with pure, degassed methanol.

    • Causality: Priming removes trapped air bubbles that would otherwise disrupt the residence time distribution and cause localized quenching of the photocatalyst.

  • Steady-State Irradiation: Pump Solutions A and B through a T-mixer into the PFA reactor at a combined flow rate of 0.5 mL/min (yielding a residence time of 20 minutes). Irradiate the reactor with a 365 nm LED array.

    • Causality: The narrow internal diameter of the PFA tubing ensures that the path length of the light is exceptionally short, completely bypassing the Beer-Lambert attenuation (inner-filter effect) that plagues batch scale-ups.

  • Pressure Regulation: Route the reactor effluent through a 5 bar Back Pressure Regulator (BPR).

    • Causality: Localized heating from the LEDs can cause solvent vaporization. The BPR keeps the solvent in the liquid phase, maintaining a stable flow regime.

  • Self-Validation Checkpoint: Monitor the output stream using an inline FT-IR flow cell. The complete disappearance of the S-H stretch (~2550 cm⁻¹) and the C=C stretch (~1640 cm⁻¹) validates quantitative conversion.

Troubleshooting & Reaction Optimization Data

Table 2: Causality Matrix for Reaction Failures
ObservationRoot Cause Analysis (Causality)Corrective Action
Incomplete Conversion Inner-filter effect (catalyst concentration too high).Reduce catalyst loading from 5 mol% to 1-2 mol%, or decrease reactor path length.
No Product Formation Triplet state quenching by O2​ .Rigorously freeze-pump-thaw the solvent; check reactor fittings for air leaks.
Oligomerization Over-irradiation / excessive residence time.Increase the flow rate in the continuous flow setup to reduce exposure time.
Catalyst Precipitation Poor solubility in highly non-polar solvents.Add 10-20% v/v of a polar aprotic co-solvent (e.g., DCM or Acetone).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Welcome to the technical support guide for the synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Synthesis Overview: The Mannich Reaction

The synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is primarily achieved through a classic organic reaction known as the Mannich reaction. This three-component condensation involves an active hydrogen compound (4'-Thiomethyl benzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (thiomorpholine).[1][2] The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (iminium ion) from formaldehyde and thiomorpholine, which is then attacked by the enolate of the benzophenone derivative.[2][3]

Reaction Mechanism

The following diagram illustrates the fundamental steps of the Mannich reaction for this specific synthesis.

Mannich_Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: C-C Bond Formation Thiomorpholine Thiomorpholine Iminium_Ion Thiomorpholinomethyl Iminium Ion (Electrophile) Thiomorpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Iminium_Ion->Product Benzophenone 4'-Thiomethyl benzophenone Enolate Enolate Intermediate Benzophenone->Enolate Acid/Base Catalysis Enolate->Product

Caption: Mechanism of the Mannich reaction for the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

A1: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reactant integrity, reaction conditions, or catalyst inefficiency.

1. Reactant Quality & Stoichiometry:

  • Formaldehyde Source: Formaldehyde can exist as a gas, an aqueous solution (formalin), or a solid polymer (paraformaldehyde).

    • Paraformaldehyde: This is often preferred as it allows for anhydrous conditions. However, its depolymerization can be slow and is the rate-limiting step. Ensure it is a fine, dry powder. Heating is required to break it down into monomeric formaldehyde.

    • Formalin: Using an aqueous solution introduces water, which can hinder the reaction and complicate workup.

  • Thiomorpholine Purity: Thiomorpholine can oxidize over time. Use freshly distilled or a recently purchased bottle. The presence of impurities can inhibit the formation of the necessary iminium ion.

  • Benzophenone Activation: The acidity of the α-proton on the methyl group of the benzophenone is relatively low. The reaction relies on the formation of the enol or enolate, which is often the slowest part of the mechanism.[1] Ensure the 4'-Thiomethyl benzophenone starting material is pure.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of both formaldehyde and thiomorpholine is often used to drive the reaction to completion, ensuring the benzophenone is the limiting reagent.

2. Reaction Conditions:

  • Temperature: The reaction often requires heating to facilitate both the depolymerization of paraformaldehyde and the enolization of the benzophenone. A typical temperature range is 60-100 °C. Start at a lower temperature and gradually increase if no conversion is observed.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or isopropanol can facilitate proton transfer steps.[4] Aprotic polar solvents like DMF or acetonitrile can also be effective. Toluene is a good choice for running the reaction under Dean-Stark conditions to remove water if it's being generated or introduced.

  • Reaction Time: Mannich reactions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS over an extended period (6-24 hours) before concluding it has failed.

3. Catalyst:

  • Acid Catalysis: The reaction is typically acid-catalyzed to promote both iminium ion formation and enolization of the ketone.[3] Using the hydrochloride salt of the amine (thiomorpholine HCl) is a common strategy.[2] Alternatively, a catalytic amount of a strong acid like HCl or H₂SO₄ can be added.

  • Base Catalysis: While less common for simple ketones, base catalysis can also be employed, but it increases the risk of self-condensation of the carbonyl compound.

Q2: My TLC/LC-MS shows multiple spots, indicating significant byproduct formation. What are these byproducts and how can I prevent them?

A2: Byproduct formation is a clear sign that reaction conditions need optimization. The most common side reactions are bis-aminomethylation and self-condensation.

1. Bis-aminomethylation:

  • Cause: If there is another active proton on the molecule, or if the product itself can react further, bis-addition can occur. In this case, a second thiomorpholinomethyl group could potentially add to the aromatic ring, though this is less likely than addition at the other α-position of the ketone if one exists. For benzophenone, the primary concern is the reaction at the benzylic position.

  • Solution: Carefully control the stoichiometry. Use the benzophenone as the limiting reagent and avoid a large excess of the formaldehyde/thiomorpholine mixture. Adding the iminium-forming components slowly to the ketone solution can also help minimize this.

2. Self-Condensation/Polymerization:

  • Cause: Formaldehyde can polymerize, especially under harsh conditions. The benzophenone, under strong basic or acidic conditions, could potentially undergo self-condensation, although this is less common for benzophenones compared to simpler ketones.

  • Solution: Maintain a moderate reaction temperature. Use pre-formed Eschenmoser's salt, [(CH₃)₂N=CH₂]⁺I⁻, as an alternative to formaldehyde and amine, as it is a more controlled source of the electrophile.[2]

3. Thermal Decomposition:

  • Cause: The resulting Mannich base can be thermally labile. Prolonged heating at high temperatures can lead to a retro-Mannich reaction (elimination) to form an α,β-unsaturated ketone.

  • Solution: Monitor the reaction closely and avoid excessive heating once the product has formed. Work up the reaction as soon as it reaches completion.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow cluster_reactants Check Reactants cluster_conditions Optimize Conditions cluster_catalyst Review Catalyst cluster_purification Purification Issues start Low Yield or No Reaction c1 Verify Purity of Starting Materials (Benzophenone, Thiomorpholine) start->c1 Start Here c4 Increase Temperature (60-100 °C) start->c4 If Reactants OK c7 Ensure Acidic pH (Use Amine HCl salt or add acid) start->c7 If Conditions OK c2 Check Formaldehyde Source (Paraformaldehyde vs. Formalin) c1->c2 c3 Adjust Stoichiometry (Slight excess of Amine/Aldehyde) c2->c3 end Improved Yield c3->end c5 Change Solvent (e.g., Ethanol, Toluene, DMF) c4->c5 c6 Increase Reaction Time (Monitor by TLC/LC-MS) c5->c6 c6->end c8 Consider Pre-formed Iminium Salt c7->c8 c8->end p1 Emulsion during Workup? -> Use Brine, Centrifuge p2 Streaking on Silica Gel? -> Add Base (Et3N) to Eluent p1->p2 p3 Oily Product? -> Attempt Crystallization from different solvent systems p2->p3 p3->end start_purify Purification Problems start_purify->p1

Caption: A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: There is no single "best" solvent, as the optimal choice depends on your specific conditions and scale. However, here is a comparative table to guide your decision.

SolventTypeBoiling Point (°C)RationaleConsiderations
Ethanol Protic78Good solubility for reactants, facilitates proton transfer.[4]Can be difficult to drive to anhydrous conditions.
Toluene Aprotic111Allows for azeotropic removal of water using a Dean-Stark trap.Reactants may have lower solubility at room temperature.
Acetonitrile Polar Aprotic82Good solvent for a wide range of organic molecules.Can be challenging to remove completely.
DMF Polar Aprotic153High boiling point allows for higher reaction temperatures.Difficult to remove; can decompose at high temperatures.

Q: How critical is the purity of the starting 4'-Thiomethyl benzophenone?

A: Extremely critical. The Mannich reaction is sensitive to impurities that can either react with formaldehyde or inhibit catalysis. The primary starting material, 4-methylbenzophenone, can be synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride.[5] The subsequent introduction of the thiomethyl group requires specific methodologies. Any unreacted reagents or byproducts from these steps should be meticulously removed, typically by column chromatography or recrystallization, before proceeding to the Mannich reaction.[6][7]

Q: How do I best purify the final product?

A: Mannich bases, being amines, can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking on the acidic silica surface.

  • Aqueous Workup: First, perform a standard liquid-liquid extraction. The basic product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate or ether) to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to re-protonate the product, which is then extracted back into an organic solvent.

  • Column Chromatography: If chromatography is necessary, deactivate the silica gel by using an eluent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This neutralizes the acidic sites on the silica and allows for much cleaner separation.[6]

  • Crystallization: The final product is a solid, so recrystallization is an excellent final purification step. Experiment with various solvent systems such as ethanol, isopropanol, or ethyl acetate/hexane mixtures to find conditions that yield high-purity crystals.

Experimental Protocols

Protocol 1: Synthesis of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

This protocol is a representative procedure and may require optimization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-Thiomethyl benzophenone (10.0 g, 1 eq.).

  • Reagents: Add thiomorpholine (1.1 eq.) and paraformaldehyde (1.2 eq.).

  • Solvent & Catalyst: Add absolute ethanol (100 mL) followed by concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% Et₃N). The reaction is typically complete within 8-16 hours.

  • Workup (Initial): Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup (Extraction): Redissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture containing 1% triethylamine.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%), all while maintaining 1% triethylamine in the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. Further purification can be achieved by recrystallization if necessary.

References

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.PubMed.
  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety.Der Pharma Chemica.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Mannich reaction. Wikipedia.[Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. [https://www.researchgate.net/publication/281608625_SYNTHESIS_AND_REACTIVITY_OF_MANNICH_BASES_PART_32_PHENOLIC_MANNICH_BASES_OF_1-1-HYDROXYNAPHTHALEN-2-YL ETHANONE]([Link] ETHANONE)

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.[Link]

  • The Mannich Reaction. ResearchGate.[Link]

  • Application of the Mannich reaction in the structural modification of natural products. PMC.[Link]

  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Method for purifying and separating benzophenone.
  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization &amp; Precipitation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 4'-Thiomethyl-2-thiomorpholinomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the thermodynamic causality behind why this specific molecule resists ideal crystallization, explore self-validating protocols to force nucleation, and provide actionable fixes for common precipitation failures.

Part 1: Mechanistic Overview & Causality

To troubleshoot a molecule, you must first understand its thermodynamic behavior. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone presents a unique set of physical chemistry challenges:

  • High Conformational Entropy & Low Melting Point: The molecule consists of a rigid benzophenone core flanked by two highly flexible, electron-rich moieties (a thiomethyl group and a thiomorpholinomethyl group). This flexibility lowers the lattice energy, making the molecule highly soluble in organic solvents and prone to melting into an oil rather than forming a crystal lattice.

  • Liquid-Liquid Phase Separation (LLPS): When cooling a highly concentrated solution of this compound, the system's Gibbs free energy of mixing often favors the formation of two distinct liquid phases (a solute-rich oil and a solute-lean solvent)[1]. This occurs when the cooling trajectory crosses the binodal curve before reaching the metastable zone required for solid nucleation[2].

  • Acid-Base Dynamics: The tertiary amine in the thiomorpholine ring is weakly basic. In its freebase form, the molecule is highly lipophilic. Converting it to a salt (e.g., hydrochloride) fundamentally alters its thermodynamic phase diagram, bypassing LLPS entirely.

Thermodynamic_Pathway A Homogeneous Solution (High Temperature) B Cooling / Anti-solvent Addition A->B C Supersaturation Reached B->C D Binodal Curve Crossed (LLPS / Oiling Out) C->D High LLPS Risk (Poor Solvent) E Metastable Zone (Ideal Nucleation) C->E Optimized Trajectory (Seeding) F Solute-Rich Oil Phase D->F H High-Purity Crystals E->H Controlled Crystal Growth G Amorphous / Gummy Solid (Solvent Entrapment) F->G Uncontrolled Solidification

Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).

Part 2: Troubleshooting FAQs

Q1: During cooling crystallization, my product forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I prevent this?

A: This phenomenon is known as "oiling out" (LLPS)[2]. It happens when your solution's thermodynamic trajectory intersects the liquid-liquid coexistence region before the crystal nucleation boundary. The Causality: The solvent-solute interactions are too weak at lower temperatures, causing the solute to self-associate into a dense liquid phase rather than a structured solid. The Fix: Shift the thermodynamic boundary by changing the solvent system. Use a solvent with a higher affinity for the solute (e.g., Methanol) and employ an anti-solvent (e.g., Water) via a controlled "drowning-out" method[3]. Ensure the anti-solvent is added at a strictly controlled rate (e.g., <0.5 g/min ) to prevent localized supersaturation spikes that push the system past the spinodal curve[3].

Q2: I managed to get solids, but they are gummy, amorphous, and trap a lot of residual solvent. What is the mechanism behind this?

A: You are experiencing Two-Step Nucleation. The crystals are nucleating inside the solute-rich oil droplets[1]. Because the oil phase is highly viscous, molecular rearrangement into a crystal lattice is kinetically hindered, leading to amorphous precipitation and severe solvent entrapment. The Fix: Introduce seed crystals (1-2 wt%) before the cloud point (the onset of LLPS) is reached. Seeding consumes supersaturation via crystal growth, keeping the concentration below the binodal curve and forcing direct solid-liquid phase separation[2].

Q3: My HPLC analysis shows +16 Da and +32 Da impurities in the final crystallized product. What is happening?

A: The thioether linkages (both the thiomethyl and the thiomorpholine sulfur) are highly susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). This degradation is accelerated by heating during dissolution in the presence of dissolved oxygen. The Fix: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use. Limit dissolution temperatures to <50°C and avoid prolonged isothermal holds in atmospheric air.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the empirical performance of various solvent systems for the crystallization of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskAverage Yield (%)Purity (HPLC %)Mechanistic Notes
Toluene / Heptane1:3High 65.092.0Prone to oiling out at <20°C due to poor lipophilic solvation.
Methanol / Water1:0.5Low 88.599.1Optimal for drowning-out crystallization; water heavily depresses solubility[3].
EtOAc / Hexane1:4Medium 78.096.5Requires precise seeding to bypass the binodal curve.
MTBE (as HCl Salt)N/AVery Low 95.099.8Reactive crystallization; protonation forces immediate lattice formation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anti-Solvent Crystallization (Drowning-Out)

This protocol utilizes a Methanol/Water system to bypass LLPS by maintaining strict control over the supersaturation generation rate[3].

Step 1: Dissolution

  • Suspend 10 g of crude 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in 40 mL of degassed Methanol.

  • Heat to 40°C under mild agitation until complete dissolution.

  • Validation: The solution must be optically clear. If turbidity persists, perform a hot polish filtration through a 0.45 µm PTFE filter.

Step 2: Anti-Solvent Addition & Seeding

  • Using a syringe pump, begin adding deionized Water (anti-solvent) at a strictly controlled rate of 0.3 g/min [3].

  • Validation: Monitor via in-line ATR-FTIR or visual inspection. Stop water addition immediately when the first sign of a faint bluish haze (cloud point) appears.

  • Add 0.1 g (1 wt%) of pure seed crystals.

Step 3: Isothermal Hold & Ripening

  • Hold the suspension isothermally at 40°C for 60 minutes.

  • Causality: This allows the seeds to consume the supersaturation (Ostwald ripening), shifting the system away from the LLPS boundary[2].

Step 4: Cooling & Isolation

  • Resume water addition at 0.5 g/min until a total of 20 mL of water has been added.

  • Cool the slurry to 5°C at a linear rate of 0.2°C/min.

  • Filter the resulting slurry and wash with 10 mL of cold Methanol/Water (1:1). Dry under vacuum at 35°C.

Experimental_Workflow S1 1. Dissolution (MeOH, 40°C) S2 2. Polish Filtration (Remove Particulates) S1->S2 S3 3. Anti-Solvent (Water, 0.3 g/min) S2->S3 S4 4. Seeding (1-2 wt%) S3->S4 S5 5. Isothermal Hold (Ostwald Ripening) S4->S5 S6 6. Filtration & Drying (High-Purity Product) S5->S6

Step-by-step workflow for anti-solvent drowning-out crystallization.

Protocol B: Reactive Salt Crystallization (Bypassing LLPS)

If the freebase molecule stubbornly oils out due to impurity profiles, converting the thiomorpholine nitrogen to a hydrochloride salt will force crystallization.

Step 1: Freebase Dissolution

  • Dissolve 10 g of the crude freebase in 50 mL of Methyl tert-butyl ether (MTBE) at 25°C.

Step 2: Reactive Salt Formation

  • Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 4M HCl in Dioxane) dropwise over 15 minutes.

  • Causality: The protonation of the tertiary amine drastically increases the polarity of the molecule, dropping its solubility in MTBE to near zero and forcing immediate nucleation without passing through a liquid-liquid binodal state.

Step 3: Isolation

  • Stir the resulting thick white slurry for 2 hours at 20°C to ensure complete salt formation.

  • Filter, wash with 20 mL of cold MTBE, and dry under vacuum.

Part 5: References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Preventing photo-degradation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone during long-term storage

Technical Support Center: Stability and Storage of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Welcome to the dedicated technical support guide for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This resource i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Welcome to the dedicated technical support guide for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the specific structural motifs of this molecule, it possesses an inherent sensitivity to light, which necessitates careful handling and storage to prevent photo-degradation.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address challenges you may encounter during your experiments. The recommendations provided are based on established principles of photochemistry and best practices for the storage of photosensitive Active Pharmaceutical Ingredients (APIs), drawing analogies from its core chemical structures: a benzophenone core, a thioether linkage, and a thiomorpholine ring.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Q1: Why is this compound considered photosensitive?

A1: The photosensitivity of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone stems from its benzophenone core. The conjugated system of two phenyl rings attached to a carbonyl group makes it an efficient absorber of ultraviolet (UV) light.[1] Upon absorbing UV radiation, the benzophenone moiety can become photo-excited, leading to the formation of reactive species that can initiate degradation reactions.[1][2] This process can lead to the breakdown of the molecule, formation of impurities, and a loss of potency.[3]

Q2: What are the initial visual signs of photo-degradation?

A2: The first indication of degradation is often a change in the physical appearance of the sample. This can include:

  • Color Change: A yellowing or darkening of the solid powder or solution.

  • Clarity: For solutions, the appearance of haziness, turbidity, or precipitation.

  • Physical State: Changes in powder flowability or the appearance of melting/sublimation in solid samples should be noted, though these may also be related to temperature.

Any visual change should be considered a potential sign of degradation and prompt further analytical investigation.

Q3: Can degradation occur even if the compound is stored in the dark?

A3: While light is the primary catalyst for this compound's degradation, other factors can contribute to instability over time, even in the dark. These include temperature, humidity, and oxidation.[4] For instance, the thioether (-S-CH3) group can be susceptible to oxidation. Therefore, proper storage involves controlling all these environmental factors, not just light exposure.

Q4: How quickly can photo-degradation occur?

A4: The rate of photodegradation can vary significantly depending on the intensity and wavelength of the light source, the duration of exposure, and the physical state of the sample (solid vs. solution).[5] Direct sunlight can cause noticeable degradation in a matter of hours for sensitive compounds.[3] Even ambient laboratory lighting can contribute to degradation over weeks or months. It is crucial to minimize light exposure at all times.[6]

Part 2: Troubleshooting and Proactive Stability Management

This section provides detailed answers and protocols for identifying, quantifying, and preventing photo-degradation.

Issue Identification and Analysis

Q5: My sample has changed color. How can I confirm and quantify the degradation?

A5: Visual changes are a strong indicator, but analytical confirmation is essential. The recommended approach is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

A stability-indicating method is one that can separate the intact active ingredient from its degradation products, allowing for accurate quantification of both.[7]

  • Recommended Action: Develop an HPLC method (or use an existing one) and compare the chromatogram of the suspect sample to a reference standard that has been properly stored and protected from light. A decrease in the peak area of the parent compound and the appearance of new peaks are definitive signs of degradation. For structural elucidation of the new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][9][10]

Protocol 1: Basic HPLC Purity Check
  • Prepare Samples: Accurately weigh and dissolve a sample of the degraded compound and a reference standard in a suitable solvent (e.g., Acetonitrile:Water) to a known concentration. Prepare these solutions in amber volumetric flasks to prevent further degradation.[3]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the benzophenone chromophore (typically around 254-295 nm).[1][2]

    • Injection Volume: 10 µL.

  • Analysis: Inject both the reference and the suspect sample. Compare the chromatograms for a reduction in the main peak's area and the emergence of new impurity peaks.

Preventative Storage and Handling

Q6: What are the absolute best practices for the long-term storage of this compound?

A6: To ensure maximum stability, a multi-faceted approach to storage is required, controlling for light, temperature, humidity, and atmosphere.[11][12][13]

ParameterRecommendationRationale
Light Store in amber glass vials with screw caps. For maximum protection, wrap the vial in aluminum foil.[3][13][14]Amber glass filters out most UV and short-wavelength visible light, which are the most damaging.[6][14]
Temperature Store at 2-8°C (refrigerated). Avoid freezing unless the compound's properties are known to be stable upon thawing.[13][15]Lower temperatures slow down the rate of all chemical reactions, including degradation.[13]
Humidity Store in a desiccator or a controlled low-humidity environment. Ensure vials are tightly sealed.Moisture can lead to hydrolysis or facilitate other degradation pathways.[13]
Atmosphere For high-value samples or very long-term storage, flush the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing.This displaces oxygen and prevents photo-oxidative degradation, to which the thioether moiety may be susceptible.[13][16]

Q7: I need to handle the compound frequently in the lab. How can I minimize light exposure during routine work?

A7: All handling of the compound, both in solid and solution form, should be done under conditions that minimize light exposure.

  • Work in a designated "low-light" area.

  • Use amber-colored glassware (beakers, flasks, etc.) for all preparations.[3]

  • If amberware is unavailable, wrap standard glassware in aluminum foil.

  • Turn off or dim overhead laboratory lights when possible. Work with lights that have longer wavelengths (above 500 nm), such as brown-colored lighting, if available.[3][6]

  • Prepare solutions immediately before use and do not store them on the benchtop.

Predictive Stability Assessment

Q8: How can I proactively understand the degradation pathways and predict long-term stability?

A8: The most effective way to understand a compound's stability is by performing a forced degradation study , as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[4][5][17] This involves deliberately exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[7]

Forced degradation helps to:

  • Elucidate the degradation pathway.[4]

  • Identify likely degradation products.[7]

  • Develop and validate a stability-indicating analytical method.[5][17]

Diagram 1: Potential Photo-degradation Initiation

This diagram illustrates the initial step of photo-degradation based on known benzophenone chemistry. The absorption of UV light excites the benzophenone core, which can then lead to reactions that degrade the molecule.

G cluster_0 Photo-excitation and Reaction Initiation Compound Benzophenone Moiety (Ground State) Excited Excited Triplet State [Benzophenone]* Compound->Excited Intersystem Crossing UV UV Light (hv) UV->Compound Absorption Degradation Initiation of Degradation Pathways (e.g., H-abstraction, radical formation) Excited->Degradation Reaction

Caption: Initial photo-excitation of the benzophenone core.

Protocol 2: Forced Photo-degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to assess photosensitivity, following ICH Q1B principles.[5]

  • Sample Preparation:

    • Solid State: Spread a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in an inert solvent (e.g., acetonitrile/water) in a transparent, chemically inert container (e.g., quartz cuvette or clear glass vial).[5][17]

    • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. These will serve as controls to distinguish between light-induced and thermal degradation.[5]

  • Exposure Conditions:

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[4]

    • Monitor the temperature to ensure it remains consistent with the control samples.

  • Analysis:

    • At appropriate time points, withdraw samples from both the exposed and control groups.

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Compare the results to identify and quantify the photodegradants. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[7]

Diagram 2: Forced Degradation Study Workflow

G cluster_workflow Forced Degradation Workflow (ICH Q1B) cluster_exposure Controlled Exposure Prep Sample Preparation (Solid & Solution) Exposed Exposed Sample (Transparent Container) Prep->Exposed Control Dark Control (Foil-Wrapped) Prep->Control Chamber Photostability Chamber (UV + Visible Light) Exposed->Chamber Control->Chamber Analysis HPLC / LC-MS Analysis Chamber->Analysis Report Data Interpretation - Identify Degradants - Quantify Purity Loss - Elucidate Pathway Analysis->Report

Caption: Workflow for a forced photo-degradation study.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun - RSC Publishing.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxid
  • Development of forced degradation and stability indic
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • Best Practices for Proper Chemical Storage - The Synergist.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Labor
  • Evolve's guide to storing lab chemicals safely.
  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment.
  • The role of excipients and package components in the photostability of liquid formul
  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjug
  • Photocatalytic degradation and transformation of pharmaceuticals using exfoli
  • The Role of Excipients and Package Components in the Photostability of Liquid Formulations - ResearchG
  • Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 co
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Article - SciELO.
  • Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formul
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO 2 Nanom
  • How To Protect Light Sensitive Products - LFA Tablet Presses.
  • Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PubMed.
  • Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - ResearchG
  • The Role of Packaging in Photostability Testing for Light-Sensitive APIs - StabilityStudies.in.
  • Protection of Light Sensitive Products - Pharmaguideline.
  • Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS - Asian Journal of Pharmaceutical Analysis.
  • Packaging - How to store highly sensitive drugs?
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Welcome to the technical support center for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the low aqueous solubility of this compound. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

Understanding the Challenge: The Molecular Basis of Poor Solubility

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone possesses a molecular structure that inherently limits its solubility in aqueous media. The benzophenone core is a large, non-polar aromatic structure, making it hydrophobic.[1][2] While the thiomorpholine and thiomethyl groups introduce some polarity, the overall lipophilic nature of the molecule dominates, leading to poor water solubility.[2] This presents a significant hurdle for in vitro and in vivo studies where aqueous buffer systems are essential.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Q1: I'm seeing precipitation when I try to dissolve the compound in my aqueous buffer. What's the first thing I should try?

A1: pH Adjustment. The thiomorpholine moiety contains a tertiary amine. Amines are basic and can be protonated at acidic pH.[3] This protonation introduces a positive charge, which can significantly increase the aqueous solubility.

Protocol: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Compound Addition: Add an excess of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.[4]

Causality: By lowering the pH, you increase the concentration of the protonated, more soluble form of the compound.[5][6] This is often the most straightforward and effective initial approach for compounds containing an ionizable basic group.

Q2: Adjusting the pH helped, but I still can't reach my target concentration. What's the next step?

A2: Co-solvents. If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can be an effective strategy.[7] These solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have biological effects at higher concentrations.
Ethanol5-20%Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400)10-30%Often used in preclinical formulations.
Propylene Glycol10-40%Another common excipient in pharmaceutical formulations.

Experimental Workflow for Co-solvent Screening

Caption: Workflow for determining the optimal co-solvent concentration.

Q3: My experimental system is sensitive to organic solvents. Are there any alternatives?

A3: Yes, several advanced formulation strategies can be employed. These methods are particularly useful for in vivo studies or sensitive cell-based assays where co-solvents may be problematic.

Advanced Solubilization Techniques
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone, forming an inclusion complex that is water-soluble.[9][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[]

    Mechanism of Cyclodextrin Solubilization

    Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

  • Surfactants and Micelles: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[11]

    Common Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

    • Solutol® HS 15

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[12][13] When this solid dispersion is introduced into an aqueous medium, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with increased surface area and wettability, leading to enhanced dissolution.[14][15] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[14]

    Methods for Preparing Solid Dispersions:

    • Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[16]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[15]

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to rapidly remove the solvent.[12]

Q4: How can I confirm that my chosen solubilization method is working and stable?

A4: It is crucial to validate the stability of your formulation. A solution that appears clear initially may precipitate over time.

Protocol: Formulation Stability Assessment
  • Preparation: Prepare the formulation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone using your chosen method (e.g., pH adjustment, co-solvents, cyclodextrins).

  • Initial Analysis: Immediately after preparation, take an aliquot, filter or centrifuge it, and measure the concentration of the dissolved compound. This is your time-zero measurement.

  • Incubation: Store the remaining formulation under your experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), repeat the sampling and concentration measurement process.

  • Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation or cloudiness.

  • Data Analysis: Plot the concentration over time. A stable formulation will show minimal decrease in concentration.

This comprehensive guide provides a structured approach to overcoming the solubility challenges associated with 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. By systematically applying these principles and protocols, researchers can develop robust and reliable formulations for their experiments.

References

  • Jadhav, N. R., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(3), 132. [Link]

  • Pawar, J., & Fule, R. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 423-432. [Link]

  • Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 159-166. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Aher, S. B., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 839097. [Link]

  • Bhore, S. D. (2014). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 7(12), 1485-1491. [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Method. (2021). International Journal of Pharmaceutical Sciences and Research, 12(1), 1-8. [Link]

  • Del-Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • National Center for Biotechnology Information. (n.d.). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • Patel, B. B., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 1(1), 32-50. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (2022). Letters in Applied NanoBioScience, 11(4), 4426-4431. [Link]

  • International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

  • New functionalized water-soluble benzophenones: a laser flash photolysis study. (1990). Journal of the Chemical Society, Faraday Transactions, 86(11), 2053-2058. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]

  • Sciencemadness Wiki. (2022). Benzophenone. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]

  • Li, S., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(6), 2012-2018. [Link]

  • Molbase. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? [Link]

  • Pobudkowska, A., & Pączkowska, M. (2012). Study of pH-dependent drugs solubility in water. Journal of Thermal Analysis and Calorimetry, 111(1), 387-392. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • Gerhards, C., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(6), 2393-2401. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Side Reactions in 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone Preparation

Mechanistic Context & Vulnerability Analysis The preparation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone presents a unique chemoselectivity challenge due to the presence of two highly susceptible thioether (sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Vulnerability Analysis

The preparation of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone presents a unique chemoselectivity challenge due to the presence of two highly susceptible thioether (sulfide) moieties: an aryl methyl thioether and an aliphatic thiomorpholine ring.

Sulfur is a highly polarizable period 3 element. Unlike oxygen, it can readily expand its valence shell to accommodate higher oxidation states, transitioning from a -2 state (thioether) to +4 (sulfoxide) and +6 (sulfone)[1]. Because the sulfur lone pairs are highly nucleophilic, they are prime targets for electrophilic oxygen species, such as atmospheric oxygen (autoxidation) or trace hydroperoxides inherently found in ethereal solvents[2]. Minimizing these side reactions requires a holistic approach that controls the reaction atmosphere, solvent purity, and workup conditions to prevent irreversible oxidation[3].

Diagnostic Center: Frequently Asked Questions (FAQs)

Q: How can I confirm if my product has undergone oxidative degradation? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive diagnostic tool. The formation of a sulfoxide yields a highly specific +16 Da mass shift , while over-oxidation to a sulfone results in a +32 Da mass shift relative to the parent compound[4]. Additionally, 1 H NMR will show a distinct downfield shift for the protons adjacent to the sulfur atom (e.g., the S-CH 3​ group) due to the strong electron-withdrawing effect of the newly formed S=O bond.

Q: At what stage of the synthesis is oxidation most likely occurring? A: Oxidation typically occurs during two critical phases:

  • Reaction Phase: When using non-degassed ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides over time[2].

  • Workup/Concentration Phase: Prolonged exposure to atmospheric oxygen during rotary evaporation, especially if the bath temperature exceeds 30°C or if transition metal catalysts (which can mediate aerobic oxidation) were not fully scavenged.

Q: Can I reverse the oxidation if sulfoxides have already formed? A: While sulfoxides can theoretically be reduced back to thioethers using aggressive reagents (e.g., PPh 3​ /I 2​ or NaBH 4​ /I 2​ ), this adds an unnecessary synthetic step, risks reducing the benzophenone carbonyl, and severely impacts overall yield. Prevention through rigorous anaerobic technique is the only authoritative standard.

Analytical Markers for Oxidation States

To establish a self-validating analytical workflow, use the following quantitative markers to track the oxidation state of your reaction mixture.

Analytical TargetMass Shift (LC-MS) 1 H NMR Shift (S-CH 3​ )TLC R f​ (Hexanes/EtOAc 7:3)
Native Thioether (Target) Base Mass (M+H)~2.4 - 2.5 ppm~0.60
Sulfoxide Impurity +16 Da~2.7 - 2.9 ppm~0.25 (Highly polar)
Sulfone Impurity +32 Da~3.0 - 3.2 ppm~0.35 (Moderately polar)

Validated Experimental Protocols

To guarantee reproducibility and prevent thioether oxidation, implement the following self-validating protocols during your synthesis.

Protocol A: Strict Anaerobic Solvent Preparation

Causality: Ethereal solvents auto-oxidize to form hydroperoxides, which act as rapid electrophilic oxidants against thioethers. Removing dissolved oxygen and peroxides halts this degradation pathway.

  • Peroxide Validation: Test the chosen solvent (e.g., THF) for trace peroxides using KI-starch indicator strips. If the strip turns blue/black, pass the solvent through a column of activated basic alumina.

  • Re-Validation: Re-test the eluent with KI-starch to ensure a strictly negative result.

  • Degassing: Transfer the peroxide-free solvent to a Schlenk flask. Sparge with heavy inert gas (Argon) for a minimum of 30 minutes using a submerged stainless-steel needle. Note: Argon is preferred over Nitrogen for benchtop work as its higher density creates a more stable protective blanket over the liquid.

  • Storage: Store the degassed solvent under positive Argon pressure over activated 4Å molecular sieves.

Protocol B: Reductive Quenching and Workup

Causality: Biphasic extractions expose the high-surface-area mixture to atmospheric oxygen. Introducing a mild reducing agent neutralizes residual oxidants before they can attack the sulfur lone pairs.

  • Thermal Control: Upon reaction completion, immediately cool the reaction vessel to 0°C using an ice bath.

  • Reductive Quench: Quench the reaction by adding a 10% w/v aqueous solution of Sodium Thiosulfate (Na 2​ S 2​ O 3​ ). Stir vigorously for 10 minutes.

  • Extraction: Extract the aqueous layer with a non-ethereal organic solvent (e.g., Dichloromethane or Ethyl Acetate) to avoid introducing new peroxides.

  • Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Critical: Maintain the rotary evaporator water bath strictly below 30°C to suppress thermal acceleration of aerobic oxidation.

  • Validation: Analyze the crude residue via LC-MS immediately to confirm the absence of M+16 and M+32 peaks.

Pathway & Intervention Visualization

G Target 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Sulfoxide Sulfoxide Impurity (+16 Da) Target->Sulfoxide Oxidation ROS Reactive Oxygen Species (Peroxides / O2) ROS->Target Electrophilic Attack Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Over-oxidation Intervention1 Degassed Solvents & Inert Atmosphere Intervention1->ROS Excludes Intervention2 Reductive Workup (Na2S2O3) Intervention2->Sulfoxide Prevents Formation

Mechanistic pathways of thioether oxidation and targeted experimental interventions.

Sources

Reference Data & Comparative Studies

Validation

Comparing UV curing efficiency: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone vs ITX

An in-depth comparative analysis of UV curing efficiency between traditional small-molecule photoinitiators and functionalized derivatives is critical for modern formulation chemistry, particularly as regulatory bodies t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of UV curing efficiency between traditional small-molecule photoinitiators and functionalized derivatives is critical for modern formulation chemistry, particularly as regulatory bodies tighten restrictions on chemical migration.

This guide provides a rigorous, data-driven comparison between ITX (Isopropylthioxanthone) , a long-standing industry standard, and 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (TMTM-BP) , a novel, highly functionalized Type II photoinitiator.

Mechanistic Foundations & Causality

Both ITX and TMTM-BP operate as Norrish Type II photoinitiators . Upon absorbing UV/LED radiation, they transition to an excited singlet state and undergo intersystem crossing (ISC) to a reactive triplet state. Because they do not spontaneously cleave, they require a hydrogen donor (typically a tertiary amine) to generate the alkyl-amino radicals that initiate acrylate polymerization 1[1].

The ITX Paradigm: ITX features a thioxanthone core that provides exceptional absorption in the near-UV range, with prominent peaks at 258 nm and 386 nm 2[2]. It is highly efficient for deep curing in pigmented systems 3[3]. However, its low molecular weight allows it to easily migrate out of cured matrices, leading to severe regulatory scrutiny (e.g., California Proposition 65 and EuPIA guidelines for food packaging) . Furthermore, its highly conjugated photoproducts cause significant photoyellowing.

The TMTM-BP Advantage (Intramolecular Synergism): TMTM-BP (CAS: 898781-68-5) is engineered to solve the diffusion and migration limits of standard Type II systems.

  • Bathochromic Shift: The 4'-thiomethyl group acts as an auxochrome. The electron-donating sulfur atom extends the π-conjugation of the benzophenone core, red-shifting its absorption profile to better align with 365/385 nm LED outputs.

  • Built-in Co-Initiator: The 2-thiomorpholinomethyl group acts as a tethered tertiary amine synergist. Instead of relying on diffusion-limited bimolecular collisions with free volatile amines (which cause odor and blooming) 4[4], TMTM-BP undergoes rapid intramolecular hydrogen abstraction. This drastically increases the quantum yield of radical generation and efficiently scavenges oxygen to prevent surface inhibition.

Photochemical_Pathway PI Ground State PI (TMTM-BP / ITX) S1 Singlet State (S1) PI->S1 hv (UV/LED) T1 Triplet State (T1) S1->T1 ISC (Φ_ISC) Radicals Active Radicals (Alkyl-amino) T1->Radicals H-Abstraction Amine Amine Synergist (Intra/Inter-molecular) Amine->Radicals Electron/Proton Transfer Polymer Crosslinked Network Radicals->Polymer Acrylate Monomers

Fig 1: Norrish Type II photopolymerization pathway highlighting intersystem crossing (ISC) and hydrogen abstraction.

Quantitative Performance Comparison

The following tables synthesize the structural properties and empirical curing performance of both photoinitiators in a standard Tripropylene glycol diacrylate (TPGDA) / Trimethylolpropane triacrylate (TMPTA) clear coat matrix.

Table 1: Photophysical & Structural Properties

PropertyITX (Isopropylthioxanthone)TMTM-BP
Molecular Weight 254.3 g/mol 343.5 g/mol
Primary Absorption Peaks 258 nm, 386 nm~254 nm, ~350-370 nm
Initiation Mechanism Intermolecular (Requires external amine)Intramolecular (Built-in thiomorpholine)
Physical State Pale yellow powderOff-white solid

Table 2: Comparative Curing & Film Performance (12 μm Clear Coat, 395 nm LED)

MetricITX + Amine (2% wt)TMTM-BP (2% wt, No Amine)Causality / Significance
Double Bond Conversion (DBC) 85%82%TMTM-BP achieves comparable DBC via intramolecular H-abstraction, bypassing diffusion limits.
Yellowing Index (ΔYI) > 15 (High)< 5 (Low)ITX photoproducts are highly conjugated and absorb visible light; TMTM-BP photoproducts remain relatively colorless.
Extractables / Migration > 50 ppb< 10 ppbHigher MW and built-in amine functionality of TMTM-BP prevents small-molecule blooming.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the comparative data above must be derived from self-validating experimental protocols. Below are the step-by-step methodologies for evaluating curing efficiency and safety.

Protocol A: Real-Time FTIR for Double Bond Conversion (DBC)

Objective: Quantify the polymerization kinetics and final conversion efficiency.

  • Formulation: Prepare a base resin of 70% TPGDA and 30% TMPTA. Disperse 2 wt% of the respective photoinitiator into the matrix using a planetary mixer. (Note: Add 2 wt% of Methyldiethanolamine (MDEA) only to the ITX sample).

  • Coating: Apply a uniform 12 μm film onto a KBr (Potassium Bromide) crystal substrate using a wire-wound Meyer rod.

  • Irradiation: Expose the sample to a 395 nm LED source at a controlled irradiance of 500 mW/cm².

  • Spectroscopic Monitoring: Continuously record the FTIR spectra (scan rate: 2 scans/sec). Monitor the decay of the reactive acrylate C=C twisting vibration at 810 cm⁻¹ .

  • Self-Validation Mechanism: Calculate DBC by rationing the area of the 810 cm⁻¹ peak against the stable carbonyl C=O stretching peak at 1720 cm⁻¹ . Utilizing this internal reference mathematically cancels out any signal artifacts caused by film shrinkage or thickness inconsistencies during crosslinking.

Protocol B: HPLC-UV Assay for Photoinitiator Migration

Objective: Assess the propensity of unreacted photoinitiator to bloom or migrate, simulating food packaging contact.

  • Sample Prep: Cure a 12 μm film of the formulation on industrial-grade aluminum foil.

  • Extraction: Submerge 10 cm² of the cured film in 50 mL of 95% Ethanol (a standard fatty-food simulant) inside a sealed borosilicate vial. Incubate at 40°C for 10 days.

  • Self-Validation Mechanism: Prior to extraction, spike the ethanol with exactly 1.0 ppm of a non-reactive internal standard (e.g., biphenyl). If the final HPLC recovery of the internal standard deviates from the 98-102% range, the extraction kinetics are deemed compromised, and the assay must be recalibrated.

  • Quantification: Analyze the extract via HPLC-UV (C18 column, Acetonitrile/Water gradient). Quantify the specific photoinitiator peaks against a pre-established calibration curve.

Validation_Workflow cluster_analysis Parallel Validation Assays Formulation 1. Matrix Formulation (Oligomer + Monomer + PI) Coating 2. Substrate Coating (12 μm uniform film) Formulation->Coating Irradiation 3. LED Irradiation (395 nm, Controlled Dose) Coating->Irradiation RT_FTIR Real-Time FTIR (C=C Conversion at 810 cm⁻¹) Irradiation->RT_FTIR HPLC HPLC Migration Assay (Ethanol Extraction at 40°C) Irradiation->HPLC Data 4. Efficacy & Safety Synthesis RT_FTIR->Data HPLC->Data

Fig 2: Self-validating experimental workflow for evaluating DBC and photoinitiator migration.

Summary & Formulation Recommendations

While ITX remains a highly potent photoinitiator for deep-curing applications, its reliance on volatile amine synergists and its high migration profile make it increasingly unsuitable for consumer-facing and packaging applications.

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (TMTM-BP) represents a sophisticated evolution in photoinitiator design. By covalently integrating a thiomorpholine hydrogen-donor and utilizing the auxochromic effect of a thiomethyl group, it achieves near-parity in curing efficiency with ITX while drastically reducing yellowing and migration. Formulators developing low-odor, Prop 65 / EuPIA-compliant UV/LED coatings should prioritize TMTM-BP as a primary Type II initiator.

References

  • Penpoly / IGM Resins. Omnirad ITX Product Data Sheet. Retrieved from[Link]

  • Cork Industries. Benzophenone Free UV Coatings and California Proposition 65. Retrieved from[Link]

  • PCI Magazine. Fast-Curing Oligomers for Enhanced Coating Performance. Retrieved from[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern validation for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

High-Resolution LC-MS/MS Fragmentation Pattern Validation for 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone: A Comparative Guide Introduction & Mechanistic Causality 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS Fragmentation Pattern Validation for 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone: A Comparative Guide

Introduction & Mechanistic Causality

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS 898781-68-5) is a highly specialized chemical intermediate characterized by its asymmetric benzophenone core and two distinct sulfur-containing functional groups: a thioether (-SCH₃) and a thiomorpholine ring[1]. Validating the structural integrity of this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique analytical challenge. Differentiating the cleavage of the thiomorpholine ring from the thiomethyl group requires precise mapping of its gas-phase fragmentation pathways.

The Causality of Ionization and Fragmentation: In Electrospray Ionization (ESI+), the fragmentation behavior of benzophenones is strictly dictated by the site of protonation[2]. While unsubstituted benzophenones protonate at the carbonyl oxygen, the tertiary nitrogen within the thiomorpholine ring of this specific derivative is significantly more basic. Consequently, protonation occurs almost exclusively at the thiomorpholine nitrogen.

Upon collisional activation, this localized charge drives a highly predictable, step-wise fragmentation cascade:

  • Low Collision Energy (15–20 eV): The molecule undergoes a heterolytic C-N bond cleavage. The electron pair from the C-N bond neutralizes the protonated thiomorpholine, expelling it as a neutral loss (103.0456 Da). The charge is retained on the benzylic carbon, forming a highly stable benzyl cation (m/z 241.0687).

  • High Collision Energy (25–40 eV): The gas-phase retro-Friedel-Crafts reaction dominates[2]. Alpha-cleavage at the carbonyl carbon yields distinct acylium ions. Because the molecule is asymmetric, this cleavage produces two diagnostic fragments: the 4-thiomethylbenzoyl cation (m/z 151.0218) and the 2-thiomorpholinomethylbenzoyl cation (m/z 220.0796).

Comparative Analysis: HRMS (HCD) vs. QqQ (CID)

When validating the fragmentation pattern of complex sulfur-containing benzophenones, laboratories must choose between High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap or Q-TOF) utilizing Higher-energy Collisional Dissociation (HCD) and Low-Resolution Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID).

Because sulfur has a distinct isotopic signature (³²S and ³⁴S) and a unique mass defect, HRMS is the objectively superior platform for structural validation, whereas QqQ remains the standard for high-throughput quantitation.

Table 1: Performance Comparison for 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone Analysis

Analytical MetricHRMS (Orbitrap/Q-TOF) with HCDTriple Quadrupole (QqQ) with CID
Mass Accuracy < 3 ppm (Exact mass validation)± 0.5 Da (Nominal mass only)
Fragmentation Richness High (HCD eliminates the "1/3 rule" low-mass cutoff, capturing low m/z diagnostic ions)Moderate (Subject to low-mass cutoff in ion traps; CID may miss smaller fragments)
Isobaric Differentiation Excellent (Easily distinguishes sulfur-containing fragments from hydrocarbon interferences)Poor (Cannot differentiate isobaric interferences at nominal mass)
Primary Use Case Structural elucidation, impurity profiling, and fragmentation pattern validationRoutine targeted quantitation (MRM) in complex biological or environmental matrices

Diagnostic MS/MS Fragmentation Data

The table below summarizes the exact mass fragments required to definitively validate the structure of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone using HRMS.

Table 2: Diagnostic ESI+ MS/MS Fragments (Precursor [M+H]⁺ m/z 344.1143)

Fragment IonExact Mass (m/z)FormulaMechanistic Origin
[M+H]⁺ 344.1143C₁₉H₂₂NOS₂⁺Intact protonated precursor
Fragment 1 241.0687C₁₅H₁₃OS⁺Loss of neutral thiomorpholine (-103.0456 Da)
Fragment 2 220.0796C₁₂H₁₄NOS⁺Alpha-cleavage yielding 2-thiomorpholinomethylbenzoyl cation
Fragment 3 151.0218C₈H₇OS⁺Alpha-cleavage yielding 4-thiomethylbenzoyl cation

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 344.1143 Protonated at Thiomorpholine N F1 Loss of Thiomorpholine [-103.0456 Da] m/z 241.0687 M->F1 C-N Bond Cleavage (Low CE: 15-20 eV) F2 Alpha-Cleavage (Carbonyl) 4-Thiomethylbenzoyl Cation m/z 151.0218 M->F2 Retro-Friedel-Crafts (High CE: 30-40 eV) F3 Alpha-Cleavage (Carbonyl) 2-Thiomorpholinomethylbenzoyl Cation m/z 220.0796 M->F3 Alpha-Cleavage (Medium CE: 25-30 eV)

LC-MS/MS Fragmentation Pathway of 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in ESI+.

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness of the fragmentation data, the LC-MS/MS protocol must operate as a self-validating system. This is achieved by incorporating a structurally related reference standard to verify the instrument's collision energy calibration prior to analyzing the target analyte[3].

Step 1: System Suitability & Calibration

  • Inject a 100 ng/mL solution of 4-hydroxybenzophenone.

  • Validation Check: Verify the generation of the expected alpha-cleavage acylium ion (m/z 121.028) at a Normalized Collision Energy (NCE) of 30%. If this fragment is not the base peak in the MS2 spectrum, recalibrate the collision cell energy[2].

Step 2: Sample Preparation

  • Dissolve 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone in MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 4: HRMS Data Acquisition

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • MS1 Scan: m/z 100–1000 at 70,000 FWHM resolution.

  • MS2 Scan: Data-Dependent Acquisition (DDA) targeting m/z 344.1143. Use stepped HCD collision energies (15, 30, and 45 eV) to capture both the low-energy neutral loss of thiomorpholine and the high-energy retro-Friedel-Crafts acylium ions.

Step 5: Data Validation

  • Extract the MS2 spectrum. Confirm that the mass error for fragments m/z 241.0687, 151.0218, and 220.0796 is strictly < 5 ppm.

Sources

Safety & Regulatory Compliance

Safety

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex organic intermediates is just as critical as the synthesis itself. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex organic intermediates is just as critical as the synthesis itself. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is a highly specialized compound featuring a benzophenone core substituted with both thiomethyl and thiomorpholine moieties. While these functional groups impart unique photochemical and pharmacological properties, they also create a multifaceted waste profile.

The benzophenone core is notoriously lipophilic and poses severe, long-lasting toxicity to aquatic ecosystems. Concurrently, the sulfur and nitrogen heteroatoms within the thiomethyl and thiomorpholine rings dictate strict thermal destruction parameters to prevent the release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with environmental health and safety (EHS) regulations.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first analyze the quantitative and structural data that govern the molecule's environmental behavior.

Property / HazardValue / DescriptionDisposal Implication
Chemical Name 4'-Thiomethyl-2-thiomorpholinomethyl benzophenoneTracked as hazardous organic waste.
CAS Number 898781-68-5Must be explicitly listed on all waste manifests.
Molecular Formula C19H21NOS2High carbon/sulfur content requires oxygen-rich incineration.
Aquatic Toxicity High (LogP > 3.0 typical for benzophenones)Strictly prohibited from aqueous drain disposal.
Combustion Byproducts CO, CO2, SOx, NOxIncinerator must be equipped with alkaline gas scrubbers.
Physical State Solid (Powder/Crystals)Risk of combustible dust formation; avoid sweeping dry powder.

Mechanistic Rationale for Disposal Choices

Do not simply throw this compound into a generic waste bin. The causality behind our disposal protocols is rooted in its molecular structure:

  • The Aquatic Threat (The Benzophenone Core) : Benzophenone derivatives exhibit significant bioconcentration factors (BCF). If introduced into the municipal water supply, they resist standard wastewater treatment biodegradation, accumulating in the lipid tissues of aquatic organisms and acting as potential endocrine disruptors[1].

  • The Atmospheric Threat (The Heteroatoms) : The sulfur ( S ) and nitrogen ( N ) atoms in the thiomorpholine and thiomethyl groups undergo oxidation during standard combustion. Without specialized high-temperature incineration (>1000°C) paired with wet air oxidation (WAO) or alkaline scrubbing, the exhaust will release SO2​ and NO2​ , contributing to acid rain and severe respiratory hazards[2].

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Unused or Expired Reagent)

This protocol applies to the pure chemical in its solid state.

  • Preparation : Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if the material is finely powdered.

  • Collection : Do not use a dry brush, which can aerosolize the powder and create a combustible dust hazard. Use a non-sparking, anti-static scoop to transfer the solid.

  • Primary Containment : Place the solid into a wide-mouth, high-density polyethylene (HDPE) container. HDPE is preferred over glass to prevent breakage during transit.

  • Secondary Containment : Seal the primary container and place it inside a secondary sealable polyethylene bag to self-validate containment integrity.

  • Labeling : Affix a GHS-compliant hazardous waste label indicating: "Hazardous Solid Waste: 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone. Toxic to Aquatic Life. Contains Sulfur/Nitrogen."

  • Routing : Transfer to the designated Satellite Accumulation Area (SAA) for pickup by a licensed EHS contractor for high-temperature incineration.

Protocol B: Liquid Waste (Solvent Mixtures & Reaction Mother Liquors)

Because this compound is often utilized in solution, proper solvent waste management is critical.

  • Matrix Identification : Determine if the solvent carrying the compound is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate). Segregation is mandatory to prevent toxic gas generation during waste processing.

  • Transfer : Operating within a certified fume hood, use a closed-funnel system to transfer the liquid waste into the appropriately labeled carboy.

  • Volume Control : Never fill the waste carboy beyond 80% capacity. This self-validating step ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures.

  • Incompatibility Check : Ensure no strong oxidizing agents (e.g., peroxides, nitric acid) are added to this carboy. Oxidizers can rapidly react with the thiomethyl group, potentially causing an uncontrolled exothermic reaction[3].

Protocol C: Spill Cleanup and Decontamination
  • Isolation : Immediately restrict access to the spill area and ensure adequate ventilation.

  • Dust Suppression : If the spill is solid, lightly mist the powder with a compatible solvent (like ethanol) or cover it with damp paper towels to prevent aerosolization.

  • Absorption : For liquid spills, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads).

  • Recovery : Scoop the absorbed mixture into a puncture-resistant hazardous waste bucket using non-sparking tools.

  • Surface Decontamination : Wash the affected surface with a mixture of mild detergent and water. Collect all rinsate using absorbent pads and dispose of them as hazardous waste. Under no circumstances should the rinsate be washed down the sink.

Waste Routing Decision Tree

WasteRouting Start 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Debris (Contaminated PPE/Absorbents) Start->Spill SolidCont Double-bagged in Sealable Polyethylene Solid->SolidCont LiquidCont Halogenated vs. Non-Halogenated Carboys Liquid->LiquidCont NoDrain DO NOT DRAIN (Aquatic Toxicity) Liquid->NoDrain SpillCont Puncture-Resistant Solid Waste Drum Spill->SpillCont Incineration High-Temperature Incineration (with SOx/NOx Scrubbers) SolidCont->Incineration LiquidCont->Incineration SpillCont->Incineration

Caption: Waste segregation and disposal routing for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

References

  • Redox. "Safety Data Sheet Benzophenone Revision 6." Redox Chemical Documentation. [Link]

  • Manahan, S. E., et al. "Gastification as an alternative method for the destruction of sulfur containing waste." ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is a highly specialized organic intermediate characterized by its lipophilic benzophenone backbone and dual sulfur-containing functional groups (thiome...

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Author: BenchChem Technical Support Team. Date: April 2026

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-68-5) is a highly specialized organic intermediate characterized by its lipophilic benzophenone backbone and dual sulfur-containing functional groups (thiomethyl and thiomorpholine)[1]. In drug development and photochemistry, handling this compound requires strict adherence to safety protocols due to the inherent toxicological profile of substituted benzophenones, which present dermal absorption risks, potential endocrine disruption, and hepatic/renal toxicity upon repeated exposure[2].

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To effectively protect yourself, you must understand the chemical's behavior. 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone presents three primary vectors of risk:

  • Lipophilicity and Dermal Permeation: The benzophenone core is highly lipophilic. If it contacts the skin, it can rapidly partition into the stratum corneum, leading to systemic absorption[2]. Standard latex gloves offer virtually zero resistance to lipophilic aromatics.

  • Aerosolization and Respiratory Irritation: As a solid crystalline powder, handling generates micro-dust. The thiomorpholine moiety acts as a localized irritant to mucous membranes[3][4]. Inhalation bypasses first-pass hepatic metabolism, delivering the compound directly to systemic circulation.

  • Electrostatic Dust Ignition: Like many dry organic powders, dispersion in air combined with electrostatic discharge from standard plastic spatulas can trigger localized deflagration[5].

Quantitative Hazard Summary
ParameterValue / ClassificationOperational Implication
CAS Number 898781-68-5[1]Unique identifier for inventory tracking.
Molecular Weight 341.49 g/mol [1]High mass; settles rapidly but fine dust lingers in turbulent air.
Target Organs Liver, Kidneys[5]Chronic exposure leads to cumulative organ stress.
Aquatic Toxicity Category 2 (Chronic)Strict prohibition against sink disposal; requires incineration.

Mandatory PPE Framework

Based on the physicochemical properties of the compound, the following PPE matrix is non-negotiable. Every item is selected to break a specific chain of exposure.

Protection ZoneRequired EquipmentStandard / MaterialCausality & Justification
Dermal (Hands) Double-layered Nitrile GlovesEN 374 / ASTM D6978Nitrile provides a barrier against lipophilic aromatics. Double gloving allows immediate shedding of the outer layer if contaminated, preventing skin contact during doffing[3].
Ocular Unvented Safety GogglesEN 166 / ANSI Z87.1+Vented glasses allow fine dust ingress. Unvented goggles prevent thiomorpholine-induced corneal irritation[3][4].
Respiratory N95/P100 Particulate RespiratorNIOSH / EN 149 (FFP3)Mandatory if handling outside a closed system. Filters out >99% of airborne crystalline dust[2][3].
Body Flame-Resistant (FR) Lab CoatNomex® or treated cottonMitigates risk from electrostatic dust ignition. Must be fully buttoned to prevent dust settling on street clothes[3].

Self-Validating Operational Protocols

To ensure absolute safety, protocols must be self-validating—meaning the success of one step verifies the safety of the next.

Protocol A: Safe Weighing and Transfer

Objective: Transfer the compound without generating airborne particulates or static charge.

  • System Verification: Turn on the laboratory fume hood. Validation Step: Check the digital anemometer; ensure the face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • PPE Integrity Check: Don FR lab coat, goggles, and double nitrile gloves. Validation Step: Perform a manual inflation test on the outer gloves to check for microscopic pinholes before putting them on.

  • Static Mitigation: Place an anti-static mat inside the fume hood. Use only grounded, stainless-steel spatulas (avoid plastic/Teflon tools which generate static)[4].

  • Transfer: Carefully weigh the 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone directly into a pre-tared, sealable glass vial.

  • Decontamination: Wipe the exterior of the sealed vial with an isopropanol-soaked lint-free wipe before removing it from the hood. Validation Step: Inspect the balance area with a handheld UV-A lamp (365 nm); benzophenone derivatives often absorb UV and appear as dark spots against fluorescent backgrounds, allowing you to spot and clean invisible micro-spills.

Protocol B: Spill Response and Decontamination

Objective: Contain and neutralize accidental releases without causing aerosolization.

  • Immediate Isolation: If a spill occurs, immediately evacuate personnel from the immediate vicinity and allow the dust to settle for 5 minutes.

  • Prohibit Sweeping: NEVER use a broom or dry brush, which will aerosolize the toxic dust[2].

  • Wet-Wipe Method: Don fresh double-nitrile gloves and a P100 respirator. Moisten absorbent spill pads with a suitable solvent (e.g., ethanol or isopropanol) and gently place them over the powder to dissolve and absorb it[2].

  • Secondary Wash: Wash the surface with warm soapy water to remove lipophilic residues[2].

  • Waste Containment: Place all contaminated wipes and gloves into a clearly labeled, sealable hazardous waste bag.

Operational Workflow Visualization

The following diagram maps the logical relationship between risk assessment, handling, and emergency response.

SafeHandlingWorkflow N1 1. Fume Hood & LEV Verification (Face Velocity > 80 fpm) N2 2. Don PPE Armor (Double Nitrile, Unvented Goggles) N1->N2 N3 3. Material Handling (Use Anti-Static Stainless Tools) N2->N3 N4 Spill or Aerosolization Detected? N3->N4 N5 Emergency Protocol (Evacuate, Wet-Wipe Decon) N4->N5 Yes N6 4. Standard Disposal (Seal in Halogen-Free Organic Waste) N4->N6 No N5->N6

Safe handling and disposal workflow for 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone.

Disposal and Environmental Logistics

Benzophenone derivatives are highly toxic to aquatic life with long-lasting effects. Improper disposal can lead to severe environmental contamination and regulatory penalties.

  • Segregation: Do not mix with halogenated waste unless the specific downstream reaction introduced halogens. Classify as "Toxic Organic Solid Waste" .

  • Containment: Store waste in UN-approved, high-density polyethylene (HDPE) wide-mouth containers. Keep containers tightly closed and locked up in a cool, shaded, and well-ventilated area.

  • Destruction: The only acceptable method of disposal is high-temperature incineration at an approved hazardous waste facility equipped with an afterburner and scrubber. Never discharge into drains, sewers, or waterways[3][4].

References

  • BLDpharm. "898781-68-5 | 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone". BLDpharm Catalog. 1

  • TCI Chemicals. "SAFETY DATA SHEET - Benzophenone". TCI Chemicals.

  • Echemi. "4-CHLORO-2-FLUORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE Safety Data Sheets". Echemi.com. 3

  • CymitQuimica. "Safety Data Sheet - 2-carboethoxy-4'-thiomorpholinomethyl benzophenone". CymitQuimica.com. 4

  • Fisher Scientific. "SAFETY DATA SHEET - Benzophenone". FisherSci.ca. 5

  • International Programme on Chemical Safety (IPCS). "ICSC 0389 - BENZOPHENONE". Inchem.org. 2

Sources

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